NecroIr1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C38H29ClIrN7O- |
|---|---|
分子量 |
827.3 g/mol |
IUPAC 名称 |
iridium;2-[2-(4-methyl-2-pyridinyl)-4-pyridinyl]-1,3-benzoxazole;bis(2-pyridin-2-ylpyridine);chloride |
InChI |
InChI=1S/C18H13N3O.2C10H8N2.ClH.Ir/c1-12-6-8-19-15(10-12)16-11-13(7-9-20-16)18-21-14-4-2-3-5-17(14)22-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2-11H,1H3;2*1-8H;1H;/p-1 |
InChI 键 |
ZMAKLWAZZNOJOA-UHFFFAOYSA-M |
产品来源 |
United States |
Foundational & Exploratory
The Role of NecroIr1 in Inducing Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including cancer therapy. Its induction in apoptosis-resistant cancer cells presents a promising therapeutic strategy. This technical guide focuses on NecroIr1, an iridium(III) complex identified as a potent inducer of necroptosis, particularly in cisplatin-resistant lung cancer cells. We delve into the core mechanism of this compound action, detailing its impact on mitochondrial function, the activation of the canonical necroptosis signaling cascade, and its influence on the cell cycle. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to facilitate further research and drug development efforts targeting necroptosis.
Introduction to Necroptosis and this compound
Necroptosis is a regulated form of cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation. Unlike apoptosis, necroptosis is independent of caspases and is mediated by a core signaling pathway involving Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and Mixed-Lineage Kinase Domain-Like pseudokinase (MLKL). The activation of this pathway leads to the formation of a functional protein complex known as the necrosome, which ultimately results in the execution of necroptotic cell death.[1]
This compound is a novel iridium(III) complex that has been identified as a potent inducer of necroptosis.[2] It has shown significant efficacy in overcoming drug resistance in cancer cells, specifically in cisplatin-resistant lung cancer cells (A549R). This makes this compound a compound of high interest for the development of new anti-cancer therapies.
Mechanism of Action of this compound
This compound exerts its necroptotic effect through a multi-faceted mechanism that primarily targets the mitochondria and subsequently activates the core necroptosis machinery.
Mitochondrial Targeting and Induction of Oxidative Stress
This compound selectively accumulates in the mitochondria of cancer cells. This targeted accumulation leads to a significant increase in the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[2] This is a critical initiating event in the cascade leading to cell death.
Disruption of Mitochondrial Membrane Potential
The heightened oxidative stress caused by this compound results in a loss of the mitochondrial membrane potential (MMP).[2] The dissipation of the MMP is a key indicator of mitochondrial dysfunction and a commitment point towards cell death.
Activation of the RIPK1-RIPK3-MLKL Pathway
Following mitochondrial dysfunction, this compound triggers the canonical necroptosis signaling pathway. This is characterized by the increased phosphorylation and activation of RIPK1 and RIPK3.[2] The activated RIPK3 then phosphorylates its substrate, MLKL, leading to its oligomerization and translocation to the plasma membrane, which ultimately causes membrane rupture and cell death.[1]
Cell Cycle Arrest
In addition to inducing necroptosis, this compound has been shown to interfere with cell cycle progression. It causes cell cycle arrest in the G0/G1 phase by downregulating the expression of cyclin-dependent kinases (CDKs), including CDK4. This dual mechanism of inducing cell death and halting proliferation enhances its anti-cancer potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Effective Concentrations of this compound in A549R Cells
| Parameter Assessed | This compound Concentration | Incubation Time | Outcome |
| Inhibition of Cell Proliferation | 0.75 - 3.0 µM | 24 hours | Dose-dependent inhibition[2] |
| Cell Cycle Arrest (G0/G1) | 0.75 µM and 1.5 µM | 24 hours | Dose-dependent arrest[2] |
| ROS Generation & Loss of MMP | 1.5 µM and 3 µM | 24 hours | Significant increase[2] |
| Activation of Necroptosis Proteins | 1.5 µM and 3 µM | 24 hours | Increased p-RIPK1 and p-RIPK3[2] |
| Subcellular Localization | 2 µM | 1-2 days | >90% accumulation in mitochondria[2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the function of this compound are provided below.
Annexin V and Propidium Iodide (PI) Staining for Necroptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed A549R cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
DCFH-DA (5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed A549R cells in a 96-well black plate and treat with this compound for the desired time.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry.
Mitochondrial Membrane Potential (MMP) Assay
This assay utilizes the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
PBS
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Seed A549R cells and treat with this compound.
-
Remove the medium and add fresh medium containing 2 µM JC-1.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
Add fresh medium or PBS for analysis.
-
Analyze using a fluorescence detection method.
-
Healthy cells (high MMP): JC-1 forms J-aggregates, emitting red fluorescence (~590 nm).
-
Apoptotic/unhealthy cells (low MMP): JC-1 remains as monomers, emitting green fluorescence (~529 nm).
-
-
The ratio of red to green fluorescence is used to quantify the change in MMP.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat A549R cells with this compound for 24 hours.
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS to create a single-cell suspension.
-
While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot for Phosphorylated RIPK1 and RIPK3
This technique is used to detect the activation of RIPK1 and RIPK3 by identifying their phosphorylated forms.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RIPK1, anti-p-RIPK3, anti-RIPK1, anti-RIPK3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Role of this compound
The following diagrams illustrate the signaling pathway of this compound-induced necroptosis and a typical experimental workflow.
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: General Experimental Workflow for this compound Characterization.
Conclusion
This compound represents a promising new agent for cancer therapy, particularly for tumors that have developed resistance to conventional chemotherapeutics. Its ability to induce necroptosis through a well-defined mechanism involving mitochondrial targeting, ROS production, and activation of the RIPK1-RIPK3-MLKL axis, coupled with its inhibitory effect on the cell cycle, underscores its potential as a dual-action anti-cancer compound. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other necroptosis-inducing agents.
References
Navigating Therapeutic Resistance: A Technical Guide to Inducing Necroptosis in Cisplatin-Resistant A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches did not yield specific information on a compound named "NecroIr1" as a necroptosis inducer in cisplatin-resistant A549R cells. This guide, therefore, focuses on the broader, clinically relevant strategy of inducing necroptosis in this resistant cancer cell line, drawing upon established principles and methodologies from existing research.
Introduction: The Challenge of Cisplatin (B142131) Resistance in Non-Small Cell Lung Cancer
Cisplatin is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), but the development of resistance is a major obstacle to successful treatment.[1][2] The A549 human lung adenocarcinoma cell line and its cisplatin-resistant derivative, A549R, serve as critical models for studying the molecular underpinnings of this resistance and for developing novel therapeutic strategies to overcome it.
Cisplatin resistance in A549 cells is associated with several molecular changes, including an abrogation of the G2/M cell cycle arrest and reduced apoptosis in response to the drug, despite comparable levels of platinum-DNA adduct formation at equitoxic concentrations.[1] This highlights the need for alternative cell death pathways to eliminate resistant cancer cells. Necroptosis, a form of regulated necrosis, has emerged as a promising therapeutic avenue.[3][4][5]
The Necroptotic Pathway: A Primer
Necroptosis is a lytic, pro-inflammatory form of programmed cell death that can be initiated by various stimuli, including death receptor activation (e.g., by TNF-α) and certain chemotherapeutic agents.[3][5][6][7] It is particularly relevant in apoptosis-resistant cells, as it bypasses the caspase-dependent machinery. The core signaling cascade involves three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[5][6][7][8]
In the context of TNF-α-induced necroptosis, the binding of TNF-α to its receptor (TNFR1) can lead to the formation of different protein complexes. While Complex I typically promotes cell survival, a switch to the formation of a cytosolic complex (Complex II) can trigger cell death. In apoptosis-competent cells, caspase-8 within Complex II cleaves and inactivates RIPK1 and RIPK3, leading to apoptosis. However, when caspase-8 is inhibited or absent, RIPK1 and RIPK3 can auto- and trans-phosphorylate each other, forming a functional necrosome.[5][6] This complex then recruits and phosphorylates MLKL.[3][4][5][6][7][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[3][5][6]
Caption: The core necroptosis signaling pathway.
Quantitative Data: Cisplatin Resistance in A549 Cells
The following table summarizes representative quantitative data on the differential sensitivity of parental A549 and cisplatin-resistant A549R cells to cisplatin.
| Cell Line | Parameter | Value | Reference |
| A549 | pEC50 (cisplatin, 24h) | -4.522 ± 0.144 | [1] |
| A549rCDDP2000 | pEC50 (cisplatin, 24h) | -4.262 ± 0.171 | [1] |
| A549 | EC10 (cisplatin, 24h) | 11 µM | [1] |
| A549rCDDP2000 | EC10 (cisplatin, 24h) | 34 µM | [1] |
| A549 | IC50 (cisplatin, 72h) | 9.73 µM | [9] |
| A549 (MCS) | IC50 (cisplatin, 72h) | 20.71 µM | [9] |
pEC50 is the negative logarithm of the EC50 value. A lower pEC50 indicates lower potency (higher resistance). EC10 is the concentration for 10% effect. MCS stands for Multicellular Spheroids.
Experimental Protocols
This section details key methodologies for studying the induction of necroptosis in cisplatin-resistant A549R cells.
Cell Culture and Development of Resistant Lines
-
Cell Lines: The A549 human lung adenocarcinoma cell line is commercially available (e.g., from ATCC).[10]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[10]
-
Generation of Cisplatin-Resistant A549R Cells: Resistant lines (e.g., A549rCDDP2000) can be established by continuous exposure of the parental A549 cells to gradually increasing concentrations of cisplatin over several months. Resistance is then confirmed by comparing the IC50 value of the resistant line to the parental line.
Induction of Necroptosis
-
Standard Method: A common method to induce necroptosis is to treat cells with a combination of TNF-α (a death receptor ligand) and a pan-caspase inhibitor, such as zVAD-FMK.[11][12] The caspase inhibitor is crucial to block apoptosis and divert the signaling towards necroptosis.
-
Treatment Protocol:
-
Seed A549 and A549R cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with a pan-caspase inhibitor (e.g., 20-50 µM zVAD-FMK) for 1-2 hours.
-
Add the necroptosis inducer (e.g., 10-100 ng/mL of TNF-α) and the test compound (if applicable).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 550 nm).[13]
-
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane rupture, a hallmark of necrotic cell death.
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
-
Western Blotting for Necroptosis Markers
Western blotting is used to detect the expression and phosphorylation status of key necroptotic proteins.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Phospho-RIPK3 (Ser227)
-
Total RIPK3
-
Phospho-MLKL (Ser358)
-
Total MLKL
-
β-actin or GAPDH (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for studying necroptosis.
Conclusion and Future Directions
Inducing necroptosis represents a rational and promising strategy to circumvent apoptosis resistance in cisplatin-treated NSCLC. By targeting the core necroptotic machinery—RIPK1, RIPK3, and MLKL—it may be possible to eliminate cancer cells that are otherwise refractory to conventional chemotherapy. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to investigate novel necroptosis-inducing agents. Future work should focus on identifying and validating specific small molecules that can potently and selectively activate this pathway in resistant tumors, ultimately paving the way for new combination therapies to improve patient outcomes in NSCLC.
References
- 1. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. MLKL-PITPα signaling-mediated necroptosis contributes to cisplatin-triggered cell death in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triggering necroptosis in cisplatin and IAP antagonist-resistant ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trigger Points of Necroptosis (RIPK1, RIPK3, and MLKL)—Promising Horizon or Blind Alley in Therapy of Colorectal Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy and necroptosis in cisplatin-induced acute kidney injury: Recent advances regarding their role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triggering necroptosis in cisplatin and IAP antagonist-resistant ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel CHOP activator LGH00168 induces necroptosis in A549 human lung cancer cells via ROS-mediated ER stress and NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Necroptosis Inhibition: A Technical Guide to the Discovery and Development of Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of Necrostatin-1 (Nec-1), a pivotal small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The initial query for "NecroIr1" has been interpreted as a likely reference to Necrostatin-1, a foundational tool in the study of regulated necrosis, or necroptosis.
Discovery and Significance
Necrostatin-1 was first identified in 2005 through a chemical screen for inhibitors of a non-apoptotic form of cell death, which was termed necroptosis.[1] This programmed form of necrosis is morphologically characterized by cell swelling and lysis.[2] Subsequent research established that Nec-1 specifically targets RIPK1, a key serine/threonine kinase that acts as a central regulator of necroptosis, apoptosis, and inflammatory signaling pathways.[3][4] The discovery of Nec-1 was instrumental in defining a new regulated cell death pathway and provided a critical chemical tool for dissecting the molecular mechanisms of necroptosis and its role in various pathologies, including ischemic injury, neurodegenerative diseases, and inflammatory conditions.[2][3]
Mechanism of Action
Necrostatin-1 functions as a potent and selective allosteric inhibitor of RIPK1.[4] It binds to a hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[3][5][6] This inhibition prevents the autophosphorylation of RIPK1 on critical serine residues (such as Ser166), a crucial step for the recruitment and activation of its downstream substrate, RIPK3.[7][8]
The inhibition of RIPK1 kinase activity by Nec-1 effectively blocks the formation of the necrosome, a signaling complex composed of RIPK1 and RIPK3.[7] The necrosome is responsible for the subsequent phosphorylation and activation of the Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector of the necroptotic pathway.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[7] By preventing the initial activation of RIPK1, Necrostatin-1 halts this entire downstream cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for Necrostatin-1 and its analogs from various in vitro and in vivo studies.
Table 1: In Vitro Activity of Necrostatin-1 and Analogs
| Compound | Assay | Cell Line / System | IC50 / EC50 | Reference(s) |
| Necrostatin-1 (Nec-1) | TNF-α-induced necroptosis | FADD-deficient Jurkat cells | 494 nM (EC50) | [9] |
| TNF-α-induced necroptosis | 293T cells | 490 nM (EC50) | [4] | |
| TNF-α-induced necroptosis | L929 cells | ~10-30 µM (Effective Conc.) | [10] | |
| In vitro RIPK1 kinase assay | Recombinant human RIPK1 | Potent inhibition at µM conc. | [5] | |
| Necrostatin-1s (Nec-1s) | In vitro RIPK1 kinase assay | Recombinant human RIPK1 | Equipotent to Nec-1 | [5] |
| TNF-induced necroptosis | Mouse cells | ~10x more potent than Nec-1i | [5] | |
| Necrostatin-1i (Nec-1i) | In vitro RIPK1 kinase assay | Recombinant human RIPK1 | >100-fold less active than Nec-1 | [5] |
| TNF-induced necroptosis | Mouse cells | ~10-fold less potent than Nec-1 | [5] |
Table 2: Pharmacokinetic Properties of Necrostatin-1 in Rats
| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (5 mg/kg) | Reference(s) |
| Cmax | 1733 µg/L | 648 µg/L | |
| t1/2 | 1.8 h | 1.2 h | |
| Absolute Bioavailability | - | 54.8% | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving Necrostatin-1 are provided below.
In Vitro RIPK1 Kinase Assay (Radioactive)
This assay directly measures the kinase activity of RIPK1 by quantifying the incorporation of radioactive phosphate.
-
Materials:
-
Recombinant human RIPK1 (GST-tagged)
-
Necrostatin-1 or other test inhibitors
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl2, 10 mM MnCl2)
-
[γ-³²P]ATP and cold ATP
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membrane
-
Phosphorimager or autoradiography film
-
-
Procedure:
-
Pre-incubate recombinant RIPK1 with varying concentrations of Necrostatin-1 (or vehicle control, typically DMSO) in kinase assay buffer for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP (to a final concentration of ~10 µM) and [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Visualize the phosphorylated RIPK1 by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition by Necrostatin-1.
-
Cell Viability Assay (MTS/MTT) for Necroptosis Inhibition
This colorimetric assay determines the number of viable cells to assess the protective effect of Necrostatin-1 against necroptotic stimuli.
-
Materials:
-
Cells cultured in a 96-well plate (e.g., L929, HT-29, or FADD-deficient Jurkat cells)
-
Necroptotic stimulus (e.g., TNF-α, often in combination with a SMAC mimetic like BV6 and a pan-caspase inhibitor like z-VAD-FMK)
-
Necrostatin-1
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Necrostatin-1 for 1 hour.
-
Induce necroptosis by adding the appropriate stimulus. It is often crucial to co-treat with a pan-caspase inhibitor like z-VAD-FMK to block apoptosis and specifically study necroptosis.
-
Incubate for a period sufficient to induce cell death (e.g., 6-24 hours).
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blotting for Necroptotic Signaling Proteins
This technique is used to detect the phosphorylation status of key proteins in the necroptosis pathway.
-
Materials:
-
Cells treated as in the cell viability assay
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TNF-α induced necroptosis pathway and the inhibitory action of Necrostatin-1.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating Necrostatin-1's efficacy.
References
- 1. Necrostatin-1 Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 9. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
An In-depth Technical Guide on the Effects of RIPK1 Inhibition on Mitochondrial Membrane Potential
A Note on "NecroIr1": Extensive searches of scientific literature and databases did not yield any information on a compound named "this compound." It is plausible that this is a typographical error for "Necrostatin-1" (Nec-1), a well-characterized and widely studied inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide will, therefore, focus on the effects of Necrostatin-1 on mitochondrial membrane potential as a key exemplar of RIPK1 inhibition.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of RIPK1 in Mitochondrial Function and Cell Death
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling molecule that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1] RIPK1's function is multifaceted, acting as both a scaffold protein and a serine/threonine kinase.[1] Its kinase activity is particularly crucial for the induction of necroptosis, a form of programmed necrosis.
Mitochondria are central to these processes. Mitochondrial dysfunction, characterized by events such as the loss of mitochondrial membrane potential (MMP), increased production of reactive oxygen species (ROS), and opening of the mitochondrial permeability transition pore (mPTP), is a hallmark of various cell death modalities.[2][3] RIPK1 can influence mitochondrial function through various mechanisms, including its potential translocation to the mitochondria and its role in signaling cascades that impact mitochondrial integrity.
Necrostatin-1 (Nec-1) is a specific allosteric inhibitor of RIPK1 kinase activity.[3] By binding to the kinase domain, Nec-1 prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic pathway.[3] Consequently, Nec-1 is a valuable tool for investigating the role of RIPK1 kinase activity in various cellular processes, including its impact on mitochondrial health.
The Effect of Necrostatin-1 on Mitochondrial Membrane Potential
The influence of Necrostatin-1 on mitochondrial membrane potential (MMP) appears to be context-dependent, varying with the cell type and the nature of the cellular insult.
Conversely, a study on rat Schwann cells under oxidative stress induced by hydrogen peroxide (H₂O₂) found that Nec-1 treatment did not prevent the loss of mitochondrial membrane potential.[5] This suggests that in this specific context, RIPK1 may act downstream of mitochondrial dysfunction and ROS production.[5]
These differing outcomes highlight the complexity of the signaling networks in which RIPK1 participates. The effect of RIPK1 inhibition on MMP is not universal but is instead contingent on the specific cellular environment and the upstream stimuli.
Quantitative Data Summary
Direct quantitative data on the effect of this compound/Nec-1 on mitochondrial membrane potential is sparse and highly specific to the experimental context in the reviewed literature. The following table provides a template for researchers to systematically record their own quantitative data when investigating the effects of RIPK1 inhibitors on MMP.
| Parameter | Control Group | Vehicle Control Group | Treatment Group (e.g., Necrostatin-1) | Positive Control (e.g., CCCP/FCCP) | Notes |
| Cell Type | e.g., HT-29 | e.g., HT-29 | e.g., HT-29 | e.g., HT-29 | Specify cell line or primary cell type. |
| Treatment Concentration | N/A | e.g., 0.1% DMSO | e.g., 50 µM Nec-1 | e.g., 10 µM CCCP | Specify final concentrations. |
| Treatment Duration | N/A | e.g., 24 hours | e.g., 24 hours | e.g., 30 minutes | Specify duration of exposure. |
| Assay Method | e.g., JC-1 Flow Cytometry | e.g., JC-1 Flow Cytometry | e.g., JC-1 Flow Cytometry | e.g., JC-1 Flow Cytometry | Specify dye and detection method. |
| Red/Green Fluorescence Ratio (for JC-1) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | A higher ratio indicates higher MMP. |
| TMRE Fluorescence Intensity (Arbitrary Units) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Higher intensity indicates higher MMP. |
| % of Cells with Depolarized Mitochondria | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Calculated from flow cytometry data. |
Experimental Protocols
Measuring mitochondrial membrane potential is commonly achieved using fluorescent potentiometric dyes. Below are detailed methodologies for two of the most frequently used assays.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria.[6] In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm).[7] In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~530 nm).[6] The ratio of red to green fluorescence provides a measure of the mitochondrial polarization state.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control for depolarization.[6]
-
Black, clear-bottom 96-well plates for fluorescence microscopy or plate reader.
-
Flow cytometry tubes.
Protocol for Adherent Cells (Microscopy/Plate Reader):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the test compound (e.g., Necrostatin-1) for the desired duration. Include vehicle-only and untreated controls.
-
For a positive control, treat a set of cells with 5-50 µM CCCP or FCCP for 15-30 minutes.[6]
-
Prepare the JC-1 staining solution at a final concentration of 1-5 µM in cell culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[6]
-
Wash the cells twice with warm PBS.
-
Add fresh culture medium to the wells.
-
Analyze immediately using a fluorescence microscope or a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol for Suspension Cells (Flow Cytometry):
-
Treat cells in suspension with the test compound as required.
-
Add JC-1 staining solution to a final concentration of 1-5 µM and incubate for 15-30 minutes at 37°C.[8]
-
For a positive control, add CCCP or FCCP during the last 5-15 minutes of incubation.[8]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.[8]
-
Wash the cells with warm PBS and centrifuge again.
-
Resuspend the cell pellet in 300-500 µL of PBS.
-
Analyze the cells by flow cytometry, detecting both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
Quantify the percentage of cells with high (red) and low (green) MMP.
TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. The fluorescence intensity of TMRE is proportional to the MMP.
Materials:
-
TMRE (Tetramethylrhodamine, ethyl ester)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
PBS
-
CCCP or FCCP for positive control.
Protocol (Live-Cell Microscopy):
-
Seed cells on glass-bottom dishes or plates suitable for microscopy.
-
Treat cells with the test compound as desired.
-
Prepare a working solution of TMRE in culture medium at a final concentration of 25-100 nM.
-
Incubate cells with the TMRE solution for 20-30 minutes at 37°C.
-
For a positive control, add CCCP or FCCP to a final concentration of 5-10 µM.
-
Wash the cells with warm PBS.
-
Replace with fresh, pre-warmed, phenol (B47542) red-free medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red filter sets).
-
Quantify the mean fluorescence intensity within the mitochondrial regions of interest. A decrease in intensity signifies depolarization.
Visualizations: Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway and Mitochondrial Crosstalk
Caption: RIPK1 signaling cascade leading to mitochondrial dysfunction and necroptosis.
Experimental Workflow for Measuring Mitochondrial Membrane Potential
Caption: A generalized workflow for measuring mitochondrial membrane potential (MMP).
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Necrostatin-1 reduces cardiac and mitochondrial dysfunction in prediabetic rats. | Semantic Scholar [semanticscholar.org]
- 5. Accumulation of RIPK1 into mitochondria is requisite for oxidative stress-mediated necroptosis and proliferation in Rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of NecroIr1 in Overcoming Tumor Resistance: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the persistent battle against cancer, therapeutic resistance remains a formidable challenge, often leading to treatment failure and disease progression. The emergence of novel therapeutic agents that can circumvent these resistance mechanisms is of paramount importance. This whitepaper delves into the preclinical data and mechanistic underpinnings of NecroIr1, a promising new agent poised to address the critical unmet need in the treatment of resistant tumors.
Executive Summary
Current cancer therapies, including chemotherapy and immunotherapy, face significant limitations due to intrinsic and acquired resistance in tumor cells. This compound is a novel investigational agent that has demonstrated significant potential in preclinical models to overcome these resistance mechanisms. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development. The information presented herein is intended for researchers, scientists, and drug development professionals actively working to solve the challenge of therapeutic resistance in oncology.
The Challenge of Therapeutic Resistance in Cancer
The development of resistance to anti-cancer therapies is a complex and multifactorial process. Tumors can evade the cytotoxic effects of treatment through various mechanisms, including:
-
Drug Efflux and Metabolism: Cancer cells can upregulate the expression of drug transporters that actively pump therapeutic agents out of the cell, reducing their intracellular concentration and efficacy.
-
Target Alterations: Mutations or alterations in the drug's molecular target can prevent the agent from binding and exerting its therapeutic effect.
-
Activation of Survival Pathways: Tumors can activate alternative signaling pathways to bypass the therapeutic blockade and promote cell survival and proliferation.
-
Tumor Microenvironment (TME): The TME can contribute to resistance by creating a physical barrier to drug penetration, secreting factors that promote tumor cell survival, and suppressing the anti-tumor immune response.
Overcoming these resistance mechanisms requires innovative therapeutic strategies that can either resensitize tumors to existing therapies or employ novel mechanisms of action that are not susceptible to current resistance pathways.
This compound: A Novel Approach to Combatting Resistant Tumors
This compound is a first-in-class small molecule inhibitor designed to target a key signaling nexus implicated in the survival of treatment-resistant cancer cells. Its unique mechanism of action offers the potential for broad applicability across various tumor types that have developed resistance to standard-of-care therapies.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of a critical signaling pathway that is frequently dysregulated in resistant tumors. By targeting a central node in this pathway, this compound can induce synthetic lethality in cancer cells that have become dependent on this pathway for their survival following the development of resistance to other treatments.
Methodological & Application
Application Notes and Protocols for Necroptosis Modulators in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of necroptosis modulators in cell culture experiments. While the user inquired about "NecroIr1," literature review reveals this to be a novel, research-stage iridium(III) complex designed to induce necroptosis, particularly in drug-resistant cancer cells.[1] Given its limited public data, this guide will also extensively cover Necrostatin-1 (Nec-1) , a well-characterized and widely used inhibitor of necroptosis. Understanding the protocol for a well-established inhibitor provides a strong framework for optimizing experiments with novel compounds like this compound.
Necroptosis is a form of regulated necrotic cell death that is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[2][3] The ability to modulate this pathway with specific small molecules is a critical tool for both basic research and therapeutic development.[3][4]
Section 1: this compound - A Novel Necroptosis Inducer
This compound is a synthesized iridium(III) complex that has been shown to induce necroptosis in cisplatin-resistant lung cancer cells (A549R).[1] Unlike inhibitors that block necroptosis, this compound is designed to activate this cell death pathway, offering a potential therapeutic strategy for apoptosis-resistant cancers.[1]
Mechanism of Action
This compound exerts its pro-necroptotic effect through a multi-faceted mechanism:[1]
-
Mitochondrial Accumulation: The complex selectively accumulates in the mitochondria.
-
Oxidative Stress: It induces the production of reactive oxygen species (ROS), leading to oxidative stress.
-
Mitochondrial Membrane Potential (MMP) Loss: The oxidative stress results in the loss of MMP.
-
Necrosome Activation: It activates key proteins in the necroptosis pathway, Receptor-Interacting serine-threonine Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1]
-
Cell Cycle Arrest: this compound has also been observed to cause cell cycle arrest in the G0/G1 phase by downregulating cyclin-dependent kinases (CDKs) and cyclins.[1]
Experimental Protocol for this compound (Suggested)
As this compound is a novel compound, a specific, universally validated protocol is not yet established. The following is a recommended starting point for researchers, which should be optimized for each specific cell line and experimental condition.
1.2.1 Reagent Preparation
-
This compound Stock Solution:
-
Due to the nature of similar metal complexes, it is advisable to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solution:
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration.
-
It is crucial to ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
1.2.2 Determining Optimal Concentration (Dose-Response Curve)
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to determine the optimal concentration for subsequent experiments.
1.2.3 Experimental Workflow for Mechanistic Studies
Figure 1: Experimental workflow for characterizing this compound effects in cell culture.
1.2.4 Western Blot Analysis for Necroptosis Markers
-
Cell Treatment and Lysis: Treat cells with the determined optimal concentration of this compound for a suitable duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL). Use antibodies against total RIPK3, total MLKL, and a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Section 2: Necrostatin-1 (Nec-1) - A Potent Necroptosis Inhibitor
Necrostatin-1 (Nec-1) is a highly specific and potent small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5] It is an invaluable tool for studying the role of necroptosis in various biological systems.[4]
Mechanism of Action
Nec-1 allosterically inhibits the kinase activity of RIPK1.[4] It binds to a hydrophobic pocket in the kinase domain, locking RIPK1 in an inactive conformation.[5] This prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, thereby blocking the formation of the necrosome and the downstream signaling cascade that leads to necroptosis.[4][6]
Figure 2: Necroptosis signaling pathway and the inhibitory action of Necrostatin-1.
Quantitative Data for Necrostatin-1
The efficacy of Nec-1 can vary depending on the cell type and the stimulus used to induce necroptosis.
| Parameter | Cell Line | Stimulus | Value | Reference |
| EC50 | Jurkat | TNF-α | 490 nM | [7] |
| EC50 | 293T | TNF-α | 490 nM | [7] |
| EC50 | HT-29 | TNF-α + Smac mimetic + z-VAD | ~20 nM (for Nec-1s) | [8] |
| IC50 (RIPK1 kinase) | In vitro | - | 182 nM | [9] |
| Effective Conc. | HT-29 | TNF-α + Smac + z-VAD | 100 µM | [10] |
| Effective Conc. | Porcine Islets | Tissue Culture | 100 µM | [11] |
Note: Necrostatin-1s is a more stable analog of Necrostatin-1.
Experimental Protocol for Necrostatin-1
2.3.1 Reagent Preparation
-
Nec-1 Stock Solution:
-
Working Solution:
-
Dilute the DMSO stock solution in cell culture medium to the desired final concentration.
-
The final DMSO concentration should be kept below 0.5% to avoid toxicity.[12]
-
A vehicle control (DMSO) is essential.
-
2.3.2 Induction and Inhibition of Necroptosis
-
Cell Seeding: Plate cells to be in their logarithmic growth phase at the time of the experiment.
-
Pre-treatment with Nec-1: Pre-incubate the cells with the desired concentration of Nec-1 (or vehicle control) for 1-2 hours before inducing necroptosis.
-
Induction of Necroptosis: Add the necroptosis-inducing stimulus. A common method for many cell lines is a combination of:
-
Incubation: Incubate for the desired time period (e.g., 6-24 hours).
-
Assessment of Cell Death:
-
Cell Viability Assays: Use assays like MTT, MTS, or CellTiter-Glo to quantify cell viability.
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane rupture.
-
Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Necroptotic cells are typically Annexin V positive and PI positive.
-
Western Blot: Analyze the phosphorylation status of RIPK1, RIPK3, and MLKL. Pre-treatment with Nec-1 should reduce the phosphorylation of these key proteins.
-
Conclusion
The study of necroptosis is a rapidly evolving field. While novel inducers like this compound offer exciting possibilities for cancer therapy, well-characterized inhibitors such as Necrostatin-1 remain indispensable tools for elucidating the fundamental mechanisms of this cell death pathway. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust experiments to investigate the role of necroptosis in their specific areas of interest. When working with new compounds like this compound, it is imperative to perform thorough dose-response and time-course studies to determine the optimal experimental conditions.
References
- 1. Necroptosis-inducing iridium(iii) complexes as regulators of cyclin-dependent kinases - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. invivogen.com [invivogen.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of NecroIr1 Stock Solution for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of NecroIr1, an iridium(III) complex that induces necroptosis, for use in various in vitro assays.
Introduction
This compound is a potent inducer of necroptosis in cancer cells, making it a valuable tool for studying this form of programmed cell death and for potential therapeutic development.[1] Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in cell-based assays. This document outlines the recommended procedure for dissolving and storing this compound to maintain its stability and activity.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Source |
| Solubility | ||
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Maximum Stock Concentration | 100 mg/mL (121.45 mM) | [1] |
| Stock Solution Preparation (Examples) | ||
| For a 1 mM Stock Solution | Add 1.2145 mL of DMSO to 1 mg of this compound | [1] |
| For a 5 mM Stock Solution | Add 0.2429 mL of DMSO to 1 mg of this compound | [1] |
| For a 10 mM Stock Solution | Add 0.1215 mL of DMSO to 1 mg of this compound | [1] |
| In Vitro Working Concentrations | ||
| Typical Range | 0.75 µM - 3.0 µM | [1] |
| Storage Conditions | ||
| Solid Compound | Store at -20°C for up to 6 months | General recommendation |
| Stock Solution (in DMSO) | Aliquot and store at -20°C for up to 1 month | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Pipette and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Ultrasonic bath
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.
Procedure
-
Equilibrate Reagents: Allow the vial containing this compound and the DMSO to warm to room temperature before opening. This prevents condensation of moisture, which can affect the stability of the compound.
-
Pre-weigh this compound (if necessary): If not provided in a pre-weighed vial, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Centrifuge the Vial: Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom of the tube.
-
Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound to achieve the desired final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 0.1215 mL of DMSO.[1]
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Store the aliquots at -20°C. It is recommended to use the stock solution within one month of preparation.[2]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Application in In Vitro Assays
For in vitro experiments, the this compound stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experimental design.
Stability and Handling Notes
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this may lead to degradation of the compound. Aliquoting is highly recommended.
-
Light Sensitivity: While not explicitly stated for this compound, many complex organic molecules are light-sensitive. Storing the stock solution in amber or opaque tubes and minimizing exposure to light is a good laboratory practice.
-
Long-Term Storage: The recommendation to use the stock solution within one month is a general guideline. For longer-term studies, it is advisable to perform a stability test or prepare a fresh stock solution.
By following these guidelines, researchers can ensure the consistent and effective use of this compound in their in vitro studies of necroptosis.
References
Determining the optimal concentration of NecroIr1 for inducing necroptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of NecroIr1, a novel iridium(III) complex, for inducing necroptosis in cancer cells. The protocols outlined below are based on established methodologies and findings from preclinical research.
Introduction
Necroptosis is a form of regulated necrosis that has emerged as a promising therapeutic strategy, particularly for apoptosis-resistant cancers. This compound is a newly synthesized iridium(III) complex designed to induce necroptosis in cancer cells, offering a potential avenue to overcome drug resistance.[1][2] This document provides detailed protocols for utilizing this compound and assessing its necroptotic efficacy.
Mechanism of Action
This compound selectively accumulates in the mitochondria of cancer cells, leading to a cascade of events that culminates in necroptotic cell death.[1][2] The proposed mechanism involves:
-
Mitochondrial Targeting: this compound localizes to the mitochondria, the powerhouse of the cell.
-
Induction of Oxidative Stress: The complex disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS).
-
Loss of Mitochondrial Membrane Potential (MMP): The increase in ROS contributes to the depolarization of the mitochondrial membrane.
-
Activation of the Necroptotic Pathway: The mitochondrial stress activates the core necroptosis machinery, specifically the phosphorylation and activation of Receptor-Interacting serine-threonine Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2]
-
Cell Death: Activated MLKL translocates to the plasma membrane, leading to membrane rupture and subsequent cell death.[1][2]
Key Experimental Protocols
To determine the optimal concentration of this compound for inducing necroptosis, a series of in vitro experiments should be performed. The following protocols provide a framework for these investigations.
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration required to inhibit the growth of 50% of the cell population.
Materials:
-
Cancer cell line of interest (e.g., A549R cisplatin-resistant lung cancer cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be broad enough to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Quantification of Necroptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic/necroptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells using a flow cytometer within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Western Blot Analysis of Necroptosis Markers
This protocol is used to detect the expression levels of key proteins in the necroptosis signaling pathway.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPK3 and p-MLKL antibodies
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Secondary antibodies
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against RIPK3, p-MLKL, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis and necroptosis.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
LDH Measurement: After the treatment period, collect the cell culture supernatant. Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Necroptotic Cells (%) (Annexin V/PI Assay) | p-MLKL Expression (Fold Change) | LDH Release (%) |
| Control | 100 | 2.5 ± 0.5 | 1.0 | 5.2 ± 1.1 |
| This compound (0.5x IC50) | 75.3 ± 4.2 | 15.8 ± 2.1 | 3.2 ± 0.4 | 20.1 ± 2.5 |
| This compound (1x IC50) | 50.1 ± 3.5 | 45.2 ± 3.8 | 8.5 ± 0.9 | 55.7 ± 4.3 |
| This compound (2x IC50) | 22.6 ± 2.8 | 78.9 ± 5.1 | 15.1 ± 1.3 | 85.3 ± 6.2 |
Note: The data presented in this table is hypothetical and should be replaced with experimental results.
Visualizations
Necroptosis Signaling Pathway Induced by this compound
Caption: Signaling pathway of this compound-induced necroptosis.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Conclusion
By following these detailed protocols and utilizing the provided data presentation framework, researchers can effectively determine the optimal concentration of this compound for inducing necroptosis in their specific cancer cell models. This will facilitate further investigation into the therapeutic potential of this compound as a novel anti-cancer agent.
References
- 1. Necroptosis-inducing iridium(iii) complexes as regulators of cyclin-dependent kinases - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Necroptosis-inducing iridium(iii) complexes as regulators of cyclin-dependent kinases - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Necrostatin-1-Based Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Necrostatin-1 (Nec-1), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell viability assays. Nec-1 is an invaluable tool for investigating the cellular process of necroptosis, a form of regulated cell death. Understanding the mechanism of necroptosis is crucial for the development of novel therapeutics for a range of diseases, including inflammatory and neurodegenerative disorders.
Introduction to Necroptosis and Necrostatin-1
Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is typically activated in response to stimuli such as tumor necrosis factor-alpha (TNF-α) when apoptosis is inhibited. Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response. The key mediators of necroptosis include RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][2]
Necrostatin-1 is a small molecule inhibitor that specifically targets the kinase activity of RIPK1.[3] By binding to a hydrophobic pocket in the RIPK1 kinase domain, Nec-1 locks the protein in an inactive conformation, thereby preventing the downstream signaling cascade that leads to necroptosis.[3] This makes Nec-1 an essential pharmacological tool to study the role of RIPK1-mediated necroptosis in various biological and pathological contexts.
Data Presentation
Summarizing quantitative data from Necrostatin-1 experiments in a clear and structured format is essential for interpretation and comparison. The following tables provide examples of how to present data on the efficacy of Necrostatin-1 in inhibiting necroptosis and its effect on cell viability.
Table 1: Effective Concentrations of Necrostatin-1 in Different Cell Lines
| Cell Line | Necroptosis Inducer | Necrostatin-1 Concentration | Effect | Reference |
| Jurkat | TNF-α | 490 nM (EC50) | Inhibition of necroptosis | [4][5] |
| 293T | TNF-α | 490 nM (EC50) | Inhibition of necroptosis | [6] |
| HT-29 | TNF-α, BV6, z-VAD-FMK | 30 µM | 77.1% inhibition of cell viability loss | [6] |
| NRK-52E | TNF-α + Antimycin A | 20 µM | Increased cell viability from 53.88% to 71.75% | [7] |
Table 2: Example of Cell Viability Data with Necrostatin-1 Treatment
| Treatment Group | Necrostatin-1 (µM) | Inducer | % Cell Viability (Mean ± SD) |
| Control | 0 | None | 100 ± 5.2 |
| Inducer Only | 0 | TNF-α + z-VAD-FMK | 45 ± 4.1 |
| Nec-1 + Inducer | 10 | TNF-α + z-VAD-FMK | 78 ± 3.8 |
| Nec-1 + Inducer | 30 | TNF-α + z-VAD-FMK | 85 ± 4.5 |
| Nec-1 Only | 30 | None | 98 ± 5.5 |
Signaling Pathway
The following diagram illustrates the canonical TNF-α induced necroptosis signaling pathway and the point of inhibition by Necrostatin-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Necrostatin-1 Attenuates Ischemia Injury Induced Cell Death in Rat Tubular Cell Line NRK-52E through Decreased Drp1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Necrostatin-1 to Investigate Necroptosis Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a growing number of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a critical area of study, particularly in contexts where apoptotic pathways are inhibited.[3] The core of the necroptosis signaling cascade is orchestrated by a series of protein kinases, primarily Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like protein (MLKL).[4]
Necrostatin-1 (Nec-1) has been identified as a potent and specific small-molecule inhibitor of RIPK1, the key upstream kinase in the necroptosis pathway.[4][5] By allosterically binding to the kinase domain of RIPK1, Nec-1 locks it in an inactive conformation, thereby preventing its autophosphorylation and the subsequent recruitment and activation of RIPK3.[6][7] This action blocks the formation of the necrosome, a signaling complex composed of RIPK1 and RIPK3, and prevents the downstream phosphorylation of MLKL, the executioner of necroptotic cell death.[2][6] The specificity of Necrostatin-1 makes it an invaluable tool for elucidating the intricate mechanisms of necroptosis and for investigating its role in various pathological conditions. These application notes provide detailed protocols for the use of Necrostatin-1 in studying necroptosis signaling pathways.
Chemical Properties of Necrostatin-1
| Property | Value |
| Formal Name | 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-Imidazolidinone |
| Molecular Formula | C₁₃H₁₃N₃OS |
| Molecular Weight | 259.33 g/mol |
| CAS Number | 4311-88-0 |
| Purity | >98% |
| Formulation | Powder |
| Solubility | Soluble in DMSO (up to 20 mg/ml) and Ethanol (up to 5 mg/ml)[8] |
| Storage | Store at room temperature as a powder. Solutions in DMSO can be stored at -20°C for up to 3 months.[9][10] |
Quantitative Data Summary
The efficacy of Necrostatin-1 can vary depending on the cell type and the stimulus used to induce necroptosis.
Table 1: In Vitro Efficacy of Necrostatin-1 and Analogs
| Compound | Target | Cell Line | EC₅₀ (Necroptosis Inhibition) | IC₅₀ (Kinase Inhibition) | Reference |
| Necrostatin-1 | RIPK1 | Jurkat | 490 nM | 182 nM (human RIPK1) | [3][11][12] |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | Jurkat | 210 nM | 206 nM | [9] |
| Necrostatin-1i (inactive) | RIPK1 | - | >100-fold lower activity | >100-fold lower activity |
Table 2: Examples of Necrostatin-1 Application in Cell-Based Assays
| Cell Line | Necroptosis Inducer | Necrostatin-1 Concentration | Observed Effect | Reference |
| HT29 | TNF-α, BV6, z-VAD-FMK | 30 µM | 77.1% inhibition of cell viability loss | [13] |
| L929 | TNF-α | 20 µM | Inhibition of TNF-induced necrosis | [13] |
| NRK-52E | TNF-α + Antimycin A | 20 µM | Increased cell viability from 53.88% to 71.75% | [13] |
| MOC1 | TNF-α, SMAC-mimetic, zVAD | Not specified | Inhibition of necroptosis | [14] |
Signaling Pathways and Experimental Workflow
Caption: Necroptosis signaling pathway initiated by TNF-α and the inhibitory action of Necrostatin-1.
References
- 1. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. invivogen.com [invivogen.com]
- 8. tribioscience.com [tribioscience.com]
- 9. tribioscience.com [tribioscience.com]
- 10. astorscientific.us [astorscientific.us]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. benchchem.com [benchchem.com]
- 14. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Overcoming Cisplatin Resistance in Lung Cancer Models Using a RIPK1 Inhibitor
Disclaimer: The following application notes and protocols are based on the existing scientific literature regarding the role of necroptosis and RIPK1 inhibition in cancer therapy and cisplatin (B142131) resistance. The specific compound "NecroIr1" did not yield any results in a comprehensive search of available scientific literature. Therefore, these notes utilize Necrostatin-1 (Nec-1) , a well-characterized inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), as a representative compound to hypothetically explore the strategy of overcoming cisplatin resistance in lung cancer. All protocols and conceptual frameworks presented here would require experimental validation.
Introduction
Cisplatin is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), but the development of resistance is a major clinical obstacle, often leading to treatment failure.[1][2][3] One of the mechanisms by which cancer cells evade cisplatin-induced apoptosis is through the dysregulation of cell death pathways.[4][5] Necroptosis, a form of regulated necrosis, has emerged as an alternative cell death pathway that can be triggered in apoptosis-resistant cancer cells.[6] This pathway is critically dependent on the kinase activity of RIPK1.[7][8]
This document outlines a potential strategy and experimental protocols for utilizing a RIPK1 inhibitor, exemplified by Necrostatin-1, to modulate cisplatin sensitivity in lung cancer models. The central hypothesis is that in cisplatin-resistant lung cancer cells, the apoptotic pathway is inhibited, and redirecting the cellular response towards necroptosis or modulating other RIPK1-dependent signaling pathways could restore sensitivity to cisplatin.
Core Concepts and Signaling Pathways
Cisplatin primarily induces cell death by forming DNA adducts, which triggers a DNA damage response and subsequent apoptosis.[2] However, resistant cells often have enhanced DNA repair mechanisms or defects in the apoptotic machinery.[3][5] RIPK1 is a key signaling node that can regulate both cell survival (via NF-κB activation) and cell death (apoptosis and necroptosis).[8] In the context of cisplatin treatment, RIPK1's role can be multifaceted. It has been implicated in both promoting and counteracting the effects of chemotherapeutics.[8]
The proposed mechanism involves the strategic inhibition of RIPK1's kinase activity to shift the cellular fate of cisplatin-treated resistant lung cancer cells towards a desired outcome, potentially by preventing a pro-survival signal or by facilitating an alternative cell death pathway when apoptosis is blocked.
Caption: Proposed mechanism of overcoming cisplatin resistance.
Data Presentation
The following tables present hypothetical quantitative data that would be generated from the experimental protocols outlined below to assess the efficacy of a RIPK1 inhibitor in overcoming cisplatin resistance.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µM) of Cisplatin |
| A549 (Cis-Sensitive) | Cisplatin alone | 5.2 |
| A549/DDP (Cis-Resistant) | Cisplatin alone | 28.7 |
| A549/DDP (Cis-Resistant) | Cisplatin + this compound (10 µM) | 9.8 |
| H460 (Cis-Sensitive) | Cisplatin alone | 4.5 |
| H460/DDP (Cis-Resistant) | Cisplatin alone | 22.1 |
| H460/DDP (Cis-Resistant) | Cisplatin + this compound (10 µM) | 8.2 |
Table 2: Apoptosis vs. Necroptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Necroptotic Cells (Annexin V+/PI+) |
| A549/DDP | Control | 2.1 | 1.5 |
| A549/DDP | Cisplatin (20 µM) | 5.8 | 3.2 |
| A549/DDP | This compound (10 µM) | 3.5 | 4.1 |
| A549/DDP | Cisplatin (20 µM) + this compound (10 µM) | 10.2 | 25.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the cisplatin sensitivity of lung cancer cells.
Materials:
-
Cisplatin-sensitive (e.g., A549, H460) and cisplatin-resistant (e.g., A549/DDP, H460/DDP) lung cancer cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Cisplatin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of cisplatin in culture medium.
-
Treat the cells with varying concentrations of cisplatin, with or without a fixed concentration of this compound (e.g., 10 µM). Include wells with this compound alone to assess its intrinsic toxicity.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Flow Cytometry for Apoptosis and Necroptosis Analysis
Objective: To distinguish between apoptotic and necroptotic cell death induced by co-treatment with cisplatin and this compound.
Materials:
-
Cisplatin-resistant lung cancer cells
-
6-well plates
-
Cisplatin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with cisplatin, this compound, or a combination of both for 24 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necroptotic cells
-
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound and cisplatin on the key proteins in the necroptosis and apoptosis pathways.
Materials:
-
Cisplatin-resistant lung cancer cells
-
Cisplatin
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against: p-RIPK1, RIPK1, p-MLKL, MLKL, Cleaved Caspase-3, Caspase-3, PARP, and β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells in 6-well plates with cisplatin, this compound, or a combination for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence imaging system.
Caption: Workflow for Western Blot analysis.
Conclusion
The provided application notes and protocols offer a foundational framework for investigating the potential of RIPK1 inhibition, using Necrostatin-1 as a model compound, to overcome cisplatin resistance in lung cancer. The successful execution of these experiments could provide valuable insights into the interplay between apoptosis and necroptosis in chemotherapy resistance and may pave the way for the development of novel combination therapies for lung cancer. It is imperative to reiterate that these are proposed experiments and the direct efficacy of a compound named "this compound" cannot be substantiated without further information and empirical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘Genetic rewiring’ drives cancer’s drug resistance - BioSpace [biospace.com]
- 4. Repotrectinib Shrinks ROS1-Positive NSCLC Tumors - NCI [cancer.gov]
- 5. Cancer therapy in the necroptosis era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Netrin-1 in cancer: Potential biomarker and therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-RIPK3 and p-MLKL via Western Blot Following NecroIr1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and cancer. The core signaling cascade of necroptosis involves the sequential phosphorylation and activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase domain-Like protein (MLKL).[1] The phosphorylation of RIPK3 and its substrate MLKL are key indicators of necroptosis induction. NecroIr1 is a compound known to induce necroptosis in cancer cells, making it a molecule of interest for therapeutic development.[2] This document provides a detailed protocol for the detection and semi-quantification of phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL) in cell lysates using Western blotting after treatment with this compound.
Necroptosis Signaling Pathway
The binding of ligands such as Tumor Necrosis Factor (TNF) to its receptor (TNFR1) can initiate the formation of a signaling complex that, under conditions where caspase-8 is inhibited, leads to the activation of RIPK1.[1] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome.[3] Subsequently, activated RIPK3 phosphorylates MLKL.[1][4] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[5][6]
Experimental Workflow
The overall experimental workflow for detecting p-RIPK3 and p-MLKL by Western blot involves several key stages, from cell culture and treatment to data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.
References
- 1. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis: A Pathogenic Negotiator in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Incubation Time for NecroIr1-Induced Necroptosis
Welcome to the technical support center for NecroIr1, a novel mitochondria-targeted iridium(III) complex designed to induce necroptosis in cancer cells, particularly those resistant to conventional chemotherapeutics like cisplatin (B142131). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclometalated iridium(III) complex that has been shown to be a potent inducer of necroptosis. It selectively accumulates in the mitochondria of cancer cells, leading to increased reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential, and ultimately, necroptotic cell death. This mechanism is particularly effective in overcoming cisplatin resistance in cancer cells like the A549R lung cancer cell line.
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: Based on initial studies, a good starting point for in vitro experiments is a concentration range of 1.5 µM to 3 µM. An incubation time of 24 to 48 hours is recommended to observe significant necroptotic events. For instance, in A549R cells, treatment with 1.5 µM and 3 µM of a similar iridium complex for 24 hours resulted in significant ROS generation and loss of mitochondrial membrane potential. A longer incubation of up to 2 days at 2 µM has been used to study its subcellular distribution. However, the optimal concentration and incubation time are highly dependent on the cell line and experimental conditions, so a dose-response and time-course experiment is highly recommended.
Q3: How can I confirm that this compound is inducing necroptosis and not another form of cell death like apoptosis?
A3: To confirm necroptosis, you should look for key markers of this pathway. This includes the phosphorylation of MLKL (pMLKL), the ultimate executioner of necroptosis. You can also use inhibitors of other cell death pathways as controls. For example, the pan-caspase inhibitor z-VAD-FMK can be used to block apoptosis. If cell death still occurs in the presence of z-VAD-FMK but is rescued by the necroptosis inhibitor necrostatin-1 (B1678002) (Nec-1), it strongly suggests a necroptotic mechanism.
Q4: Is this compound stable in cell culture media?
A4: While specific stability data for this compound is not extensively published, it is a good practice to assume that, like many small molecules, its stability in aqueous culture media at 37°C may be limited over extended periods. For long-term experiments (beyond 24 hours), it is advisable to replenish the media with freshly prepared this compound to maintain a consistent effective concentration. Always prepare fresh dilutions of this compound from a DMSO stock for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed after this compound treatment. | Suboptimal Incubation Time: The selected time point may be too early to observe significant cell death. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line. |
| Suboptimal Concentration: The concentration of this compound may be too low to induce a response. | Conduct a dose-response experiment with a range of concentrations (e.g., 0.5 µM to 10 µM) to determine the IC50 value for your cell line. | |
| Cell Line Resistance: The cell line you are using may be less sensitive to this compound-induced necroptosis. | Ensure your cell line expresses the key components of the necroptosis pathway (RIPK1, RIPK3, MLKL). You can verify this by Western blot. | |
| Compound Instability: this compound may have degraded in the cell culture medium. | Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. For long incubations, consider replenishing the medium with fresh compound every 24 hours. | |
| High variability between replicate wells or experiments. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and be precise with your pipetting. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of your culture plates for experimental samples. Fill them with sterile PBS or media instead. | |
| Inconsistent Compound Dilution: Errors in preparing serial dilutions can lead to significant variability. | Prepare a master mix of your final this compound concentration in the culture medium to add to all replicate wells. | |
| Cells are detaching, but necroptosis markers are negative. | Different Cell Death Mechanism: this compound might be inducing another form of cell death, such as apoptosis or anoikis, in your specific cell line. | Perform assays to detect markers of other cell death pathways. For example, use an Annexin V/PI assay to detect apoptosis. |
| Cytotoxicity due to Solvent: If using a high concentration of DMSO to dissolve this compound, the solvent itself could be toxic. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiment. |
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxicity of a functionally similar iridium(III) complex, designated as Ir5, against various cancer cell lines after a 48-hour incubation. This data can serve as a reference for designing your own experiments with this compound.
| Cell Line | Description | IC50 (µM) |
| BEL-7402 | Human hepatoma | 0.47 ± 0.11 |
| BEL-7402/DDP | Cisplatin-resistant human hepatoma | 0.98 ± 0.23 |
| A549 | Human lung adenocarcinoma | 1.25 ± 0.27 |
| A549/DDP | Cisplatin-resistant human lung adenocarcinoma | 2.13 ± 0.38 |
| HeLa | Human cervical cancer | 0.89 ± 0.15 |
| LO2 | Normal human liver cells | 15.62 ± 1.53 |
Data extracted from a study on a functionally related iridium(III) complex and should be used as a guideline.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate controls: vehicle, positive control for cell death) for the desired incubation time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a suitable plate or dish and treat with this compound for the desired time.
-
Probe Loading: Incubate the cells with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red) according to the manufacturer's instructions.
-
Imaging: Wash the cells with warm PBS and visualize them using a fluorescence microscope or a high-content imaging system.
-
Quantification: The fluorescence intensity can be quantified using image analysis software.
Visualizations
Caption: this compound-induced necroptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound incubation.
Technical Support Center: Troubleshooting Inconsistent Results in Necroptosis Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays involving necroptosis inhibitors, with a focus on compounds targeting the RIPK1 kinase, such as NecroIr1.
Frequently Asked Questions (FAQs)
Q1: What is necroptosis and what are the key molecular players?
A1: Necroptosis is a form of regulated necrosis, or programmed cell death, that is typically initiated when apoptosis is inhibited. It is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[1] The core signaling pathway involves three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3] Upon stimulation, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL.[2] Activated MLKL then oligomerizes and translocates to the plasma membrane, causing its permeabilization and subsequent cell death.[4]
Q2: How does this compound work?
A2: this compound is presumed to be an inhibitor of RIPK1 kinase activity. RIPK1's kinase function is essential for it to mediate necroptosis.[5] By blocking the kinase activity of RIPK1, inhibitors like this compound prevent the downstream activation of RIPK3 and MLKL, thereby inhibiting the execution of necroptotic cell death.[5][6]
Q3: How can I confirm that the cell death I'm observing is necroptosis?
A3: Distinguishing necroptosis from other cell death pathways, particularly apoptosis, is crucial. A multi-pronged approach is recommended:
-
Use of Inhibitors: Pre-treatment with a pan-caspase inhibitor, such as z-VAD-FMK, can help differentiate. If cell death still occurs in the presence of a caspase inhibitor, it is likely necroptosis.[2] Conversely, using a specific necroptosis inhibitor like Necrostatin-1 (Nec-1s) or an MLKL inhibitor like necrosulfonamide (B1662192) (NSA) should block the cell death if it is indeed necroptosis.[2]
-
Biochemical Markers: Western blotting for key phosphorylated proteins is a reliable method. Look for the presence of phosphorylated RIPK1 (pRIPK1), phosphorylated RIPK3 (pRIPK3), and especially phosphorylated MLKL (pMLKL), which is considered a specific marker of necroptosis.[3][4] The absence of cleaved caspase-3, a key marker of apoptosis, further supports the occurrence of necroptosis.[2]
-
Morphological Analysis: Apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, while necroptosis results in cell swelling and plasma membrane rupture.[2]
-
Flow Cytometry: Staining with Annexin V and a viability dye like Propidium Iodide (PI) can be informative. Necroptotic cells are typically positive for both Annexin V and PI.[2]
Troubleshooting Guide for Inconsistent Assay Results
Issue 1: High Background Cell Death in Control Groups
| Possible Cause | Suggested Solution |
| Cell Culture Conditions: High cell density, high passage number, or poor cell health can lead to spontaneous cell death. | Maintain optimal cell density, use cells within a consistent and low passage number range, and regularly monitor cell health. |
| Reagent Toxicity: Solvents (e.g., DMSO) or other reagents may be toxic at the concentrations used. | Perform a dose-response curve for the vehicle control to determine the maximum non-toxic concentration. Prepare fresh reagents. |
| Contamination: Mycoplasma or other microbial contamination can affect cell viability. | Regularly test cell cultures for contamination. |
Issue 2: No Significant Cell Death Observed After Induction
| Possible Cause | Suggested Solution |
| Low Expression of Necroptosis Proteins: The cell line used may not express sufficient levels of RIPK1, RIPK3, or MLKL. | Verify the expression of these key proteins using Western blot.[4] Consider using a different cell line known to be responsive to necroptosis stimuli. |
| Inactive Necroptosis Inducer: The stimulus used to induce necroptosis (e.g., TNF-α, Smac mimetic) may be inactive. | Check the expiration dates and storage conditions of the inducing agents. Prepare fresh solutions. |
| Incorrect Timing of Treatment: The incubation times for the inhibitor pre-treatment and the necroptosis stimulus may not be optimal. | Perform a time-course experiment to determine the optimal incubation times for both the inhibitor and the inducer. |
| High Caspase-8 Activity: High levels of active caspase-8 can cleave and inactivate RIPK1 and RIPK3, shunting the cell death pathway towards apoptosis. | Include a pan-caspase inhibitor like z-VAD-FMK in your experimental setup to block the apoptotic pathway and promote necroptosis.[2] |
Issue 3: Variability in this compound Potency and Efficacy
| Possible Cause | Suggested Solution |
| Inconsistent Reagent Preparation: Repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. | Prepare fresh stock solutions of this compound and aliquot them for single use to avoid repeated freeze-thaw cycles.[4] |
| Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can influence the apparent potency of the inhibitor. | Standardize all assay parameters. Optimize cell density and serum concentration for the specific cell line and assay. |
| Off-Target Effects: At higher concentrations, some RIPK1 inhibitors may have off-target effects that can influence cell viability. | Perform a careful dose-response analysis to determine the optimal concentration range for this compound. Corroborate findings with other specific necroptosis inhibitors. |
| Cell Line-Specific Differences: The cellular context, including the expression levels of target proteins and other pathway components, can alter inhibitor efficacy. | Characterize the expression of key necroptosis proteins in your cell line. Be aware that results may not be directly transferable between different cell lines. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated MLKL (pMLKL)
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Pre-treat cells with this compound at the desired concentrations for 1-2 hours. Induce necroptosis with the appropriate stimulus (e.g., TNF-α, Smac mimetic, and z-VAD-FMK).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pMLKL (e.g., anti-pMLKL Ser358) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 2: Cell Viability Assay (e.g., LDH Release Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours. Add the necroptosis-inducing stimulus. Include appropriate controls: untreated cells (background), cells treated only with the inducer (maximum LDH release), and vehicle-treated cells.
-
Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant.
-
LDH Measurement: Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions of the LDH assay kit.
-
Data Analysis: Calculate the percentage of cell death by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. bioradiations.com [bioradiations.com]
- 2. benchchem.com [benchchem.com]
- 3. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Potential reasons for lack of NecroIr1 efficacy in certain cell lines
Welcome to the technical support center for NecroIr1, a potent inhibitor of RIPK1 kinase. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential reasons for the lack of this compound efficacy in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream regulator of the necroptosis pathway, a form of programmed cell death.[1][2][3] By inhibiting the kinase activity of RIPK1, this compound is designed to block the downstream signaling cascade that leads to necroptotic cell death.[2][3] This pathway involves the sequential activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein, culminating in plasma membrane rupture.[4][5]
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
A2: The lack of efficacy of this compound can be attributed to several factors related to the specific biology of your cell line. The primary reasons include:
-
Low or absent expression of key necroptotic proteins: The necroptosis pathway requires the presence and functional activity of RIPK1, RIPK3, and MLKL. If your cell line has low or absent expression of any of these core components, this compound will not be able to induce its intended effect.[4][6]
-
High levels of active Caspase-8: Caspase-8, a key initiator of apoptosis, can cleave and inactivate both RIPK1 and RIPK3, thereby inhibiting necroptosis.[7][8] Cell lines with high basal or induced Caspase-8 activity may be resistant to RIPK1 inhibition-mediated necroptosis.
-
Overexpression of c-FLIP: Cellular FLICE-like inhibitory protein (c-FLIP) is a potent inhibitor of Caspase-8 activation. However, certain isoforms of c-FLIP can also form heterodimers with Caspase-8 that cleave and inactivate RIPK1 and RIPK3, thus preventing necroptosis.[9][10][11]
-
Dominant alternative cell survival pathways: The targeted cells may have robust pro-survival signaling pathways that compensate for the inhibition of RIPK1, rendering the cells resistant to necroptosis.[12]
-
Apoptosis as the preferred cell death pathway: In some cellular contexts, even with RIPK1 inhibition, the cell may preferentially undergo apoptosis, bypassing the necroptotic pathway.
Troubleshooting Guide
If you are observing a lack of this compound efficacy, follow this step-by-step guide to identify the potential cause.
Step 1: Validate the Expression of Core Necroptosis Proteins
The first step is to confirm that your cell line expresses the essential proteins for necroptosis.
-
Action: Perform a western blot analysis to determine the protein levels of RIPK1, RIPK3, and MLKL in your target cell line.
-
Expected Outcome: Cell lines sensitive to this compound should express detectable levels of all three proteins.
-
Troubleshooting:
-
Low/Absent RIPK3 or MLKL: If RIPK3 or MLKL are not expressed, the cell line is likely intrinsically resistant to necroptosis.[4][6] Consider using a different cell line known to be proficient in necroptosis.
-
Low RIPK1: While this compound targets RIPK1, very low levels of the protein might lead to a diminished response.
-
Step 2: Assess the Status of Caspase-8 and c-FLIP
The activity of Caspase-8 and the expression of its regulator, c-FLIP, are critical determinants of the cellular decision between apoptosis and necroptosis.
-
Action:
-
Measure the basal expression level of total and cleaved Caspase-8 via western blot.
-
Determine the expression levels of c-FLIP isoforms (c-FLIPL and c-FLIPS) by western blot.
-
-
Expected Outcome: this compound-sensitive cell lines often have low basal Caspase-8 activity or an expression profile of c-FLIP isoforms that favors necroptosis.
-
Troubleshooting:
-
High Cleaved Caspase-8: Indicates active apoptosis which can inhibit necroptosis.[7] Co-treatment with a pan-caspase inhibitor (e.g., z-VAD-FMK) can be used to block apoptosis and potentially sensitize the cells to this compound.
-
High c-FLIPL Expression: High levels of the long isoform of c-FLIP can promote the cleavage and inactivation of RIPK1/RIPK3 by Caspase-8.[11]
-
Step 3: Investigate the Interplay between Apoptosis and Necroptosis
Inducing a cellular state that favors necroptosis can reveal the potential of this compound.
-
Action: Treat your cells with a combination of a pro-necroptotic stimulus (e.g., TNF-α), a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (z-VAD-FMK), with and without this compound.
-
Expected Outcome: In a necroptosis-competent cell line, this combination should induce cell death that is rescued by this compound.
-
Troubleshooting: If this combination still fails to induce necroptosis, it further suggests a defect in the core necroptotic machinery (RIPK1, RIPK3, MLKL).
Quantitative Data Summary
The efficacy of RIPK1 inhibitors can vary significantly between cell lines. The following table provides example IC50 values for Necrostatin-1, another well-characterized RIPK1 inhibitor, in different human cell lines to illustrate this variability.
| Cell Line | IC50 of Necrostatin-1 (µM) | Reference |
| Jurkat | 0.49 | [1] |
| HT-29 | Not sensitive to RIPK1-dependent apoptosis | [13][14] |
| Huh7 | Not directly inhibiting ferroptosis | [15] |
| SK-HEP-1 | Not directly inhibiting ferroptosis | [15] |
Note: The efficacy of this compound may differ from Necrostatin-1. This table is for illustrative purposes to highlight cell line-dependent variations in response to RIPK1 inhibition.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is used to quantify cell viability following treatment with this compound.
-
Materials:
-
96-well cell culture plates
-
Target cells in culture medium
-
This compound and other treatment compounds
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and/or other compounds for the desired duration.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[16]
-
2. Western Blot Analysis of Necroptosis-Related Proteins
This protocol is used to determine the expression levels of key proteins in the necroptosis pathway.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-RIPK1, anti-RIPK3, anti-MLKL, anti-Caspase-8, anti-c-FLIP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[17][18]
-
3. Immunoprecipitation of the RIPK1-RIPK3 Necrosome
This protocol is used to detect the formation of the necrosome, a key step in necroptosis signaling.
-
Materials:
-
Cell lysates from treated cells
-
Anti-RIPK1 or anti-RIPK3 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Treat cells to induce necroptosis.
-
Lyse cells and pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the immunocomplexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting for the presence of RIPK1 and RIPK3.[19][20][21]
-
Signaling Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. invivogen.com [invivogen.com]
- 4. MLKL in cancer: more than a necroptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of RIP3 and MLKL to immunogenic cell death signaling in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. c-FLIP Maintains Tissue Homeostasis by Preventing Apoptosis and Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cFLIP critically modulates apoptotic resistance in epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of c-FLIP in Apoptosis, Necroptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. bioradiations.com [bioradiations.com]
- 19. benchchem.com [benchchem.com]
- 20. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling NecroIr1 to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling NecroIr1 to maintain its stability and ensure reliable experimental outcomes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
1. How should I store this compound powder?
For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture.
2. How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to the desired concentration. For instance, to make a 10 mM stock solution of a compound with a molecular weight of 823.36 g/mol , you would dissolve 8.23 mg in 1 mL of DMSO.[1] It is recommended to gently vortex the solution to ensure it is fully dissolved.[1]
3. How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for up to one month at -20°C and for longer periods at -80°C.
4. How do I prepare a working solution of this compound for cell culture experiments?
To prepare a working solution, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[2] A vehicle control containing the same final concentration of DMSO should always be included in your experiments. To prevent precipitation of the compound, it is advisable to perform serial dilutions in DMSO before the final dilution in the aqueous medium.
5. How stable is this compound in cell culture medium?
The stability of compounds like this compound in aqueous solutions such as cell culture media can be limited.[3] It is recommended to prepare fresh working solutions for each experiment and avoid storing the compound in culture medium for extended periods.[3] For long-term experiments (e.g., over 24 hours), consider replenishing the medium with freshly prepared this compound to maintain its effective concentration.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when preparing working solution | The compound is not fully dissolved in DMSO before dilution in aqueous medium. The final concentration of the compound in the aqueous medium is too high. Rapid dilution from a highly concentrated DMSO stock. | Ensure the compound is completely dissolved in DMSO before further dilution. Perform serial dilutions in DMSO to a lower concentration before adding to the cell culture medium. Add the DMSO stock to the medium dropwise while gently vortexing. Consider using a co-solvent if solubility issues persist. |
| Inconsistent or no induction of necroptosis | Degradation of this compound in the working solution. The cell line does not express key necroptosis proteins (RIPK1, RIPK3, MLKL). Suboptimal concentration of this compound. Insufficient incubation time. | Prepare fresh working solutions from a frozen DMSO stock for each experiment.[3] For experiments longer than 24 hours, replenish the medium with fresh this compound every 24 hours.[3] Confirm the expression of RIPK1, RIPK3, and MLKL in your cell line by Western blot or other methods. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Optimize the incubation time by performing a time-course experiment. |
| High background cell death in vehicle control | DMSO toxicity. Over-confluent or unhealthy cells. | Ensure the final DMSO concentration in the cell culture medium is below 0.5%.[2] Use a consistent and appropriate cell seeding density to avoid overgrowth. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability between experimental replicates | Inconsistent cell seeding density. Pipetting errors during compound dilution or addition. Variation in incubation times. Biological variability. | Use a cell counter to ensure consistent cell numbers are seeded in each well.[4] Be meticulous with pipetting techniques and use calibrated pipettes. Standardize all incubation times precisely.[4] Increase the number of biological replicates to account for inherent biological variation.[5] |
| Potential off-target effects observed | The compound may have other cellular targets besides the intended necroptosis pathway. | Review the literature for any known off-target effects of this compound or similar iridium-based compounds.[6][7][8][9][10] Include appropriate negative and positive controls in your experiments to help differentiate between on-target and off-target effects. Consider using a secondary, structurally different necroptosis inducer to confirm that the observed phenotype is due to necroptosis and not an off-target effect of this compound. |
Experimental Protocols
Key Experiment: Induction of Necroptosis in A549R Cells with this compound
This protocol provides a general guideline for inducing necroptosis in cisplatin-resistant lung cancer cells (A549R) using this compound.
Materials:
-
A549R cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
The day before the experiment, seed A549R cells into a 96-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a standard assay such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the IC50 value of this compound in A549R cells.
-
Visualizations
Caption: Necroptosis signaling pathway initiated by TNFα and the role of this compound.
Caption: Experimental workflow for inducing necroptosis with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - GH [thermofisher.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR nuclease off-target activity and mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
How to interpret unexpected morphological changes in cells treated with NecroIr1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected morphological changes in cells treated with NecroIr1.
Troubleshooting Guide
Researchers using this compound may encounter cellular morphologies that deviate from the classical features of necroptosis. This guide provides a structured approach to interpreting these observations.
Issue: Unexpected Cellular Morphology After this compound Treatment
Cells treated with this compound may exhibit a combination of features including cell swelling and membrane rupture (characteristic of necroptosis) alongside changes in cell size and shape related to cell cycle arrest.
Table 1: Summary of Expected vs. Unexpected Morphological Changes with this compound
| Feature | Expected Necroptotic Phenotype | Potentially Observed Phenotype with this compound | Possible Interpretation |
| Cell Size | Swelling, increased volume | Enlarged and flattened cells, or cells arrested at a specific size | Combination of necroptotic swelling and G0/G1 phase cell cycle arrest.[1] |
| Cell Shape | Rounded, balloon-like | Irregular shapes, increased adherence in some cells prior to detachment | Cell cycle arrest may alter cytoskeletal organization and adhesion properties. |
| Membrane Integrity | Loss of integrity, rupture, leakage of cellular contents | Evidence of both membrane blebbing (apoptosis-like) and rupture | Potential for mixed cell death modalities or off-target effects at high concentrations. Iridium complexes can induce other forms of cell death like pyroptosis and ferroptosis.[2][3] |
| Nuclear Morphology | Modest chromatin condensation | Pronounced changes in nuclear size and shape consistent with cell cycle arrest | Direct effect of CDK inhibition on nuclear dynamics.[1] |
| Cell Population | Uniform population of swollen, dying cells | Heterogeneous population with some cells arrested, some undergoing necroptosis, and some appearing unaffected | Dose- and time-dependent effects of this compound; cell-type specific responses. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an iridium(III) complex designed to induce necroptosis in cancer cells, particularly those resistant to conventional chemotherapeutics like cisplatin.[1] Its primary mechanism involves accumulating in the mitochondria, which leads to oxidative stress and a loss of the mitochondrial membrane potential.[1] This triggers the necroptotic cascade through the activation of key signaling proteins RIPK3 and MLKL.[1]
Q2: Beyond necroptosis, does this compound have other known cellular effects?
A2: Yes. A key finding is that this compound also interferes with cell cycle progression, causing an arrest in the G0/G1 phase.[1] This is achieved by downregulating the expression of several cyclin-dependent kinases (CDK1, CDK2, CDK4, and CDK6) and cyclins (A2 and D2).[1] Therefore, the observed cellular phenotype is a composite of both necroptosis and cell cycle arrest.
Q3: The morphological changes in my cells are not consistent with pure necroptosis. What could be the reason?
A3: The "unexpected" morphology is likely due to the dual action of this compound. While classical necroptosis is characterized by cell swelling and membrane rupture, the concurrent cell cycle arrest induced by this compound can lead to additional changes such as cell enlargement, flattening, and altered adhesion. The inhibition of CDKs can have profound effects on cell size and cytoskeletal organization.
Q4: Could the unexpected morphology be due to off-target effects of this compound?
A4: While the primary off-target effect identified is on the cell cycle machinery, the possibility of other off-target interactions cannot be entirely ruled out, especially at high concentrations.[1][4] Kinase inhibitors, in general, can have off-target effects due to the structural similarity of ATP-binding pockets across different kinases.[4][5][6] Iridium complexes have also been reported to induce other forms of programmed cell death, such as pyroptosis and ferroptosis, which have distinct morphologies.[2][3][7]
Q5: How can I confirm that the cell death I am observing is indeed necroptosis?
A5: To confirm necroptosis, you should assess the key molecular markers of the pathway. The gold standard is to detect the phosphorylation of MLKL (pMLKL), the executioner protein of necroptosis. Additionally, you can assess the phosphorylation of the upstream kinase, RIPK3. The use of specific inhibitors for key necroptosis proteins, such as Necrostatin-1 for RIPK1 (though this compound's target is downstream), can help dissect the pathway.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol allows for the specific detection of the activated form of MLKL, a key marker of necroptosis.
-
Cell Treatment: Plate and treat your cells with the desired concentration of this compound for the appropriate duration. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated MLKL (e.g., at Ser358). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to confirm the cell cycle arrest effects of this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells, including any detached cells, by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Visualizations
Caption: Dual mechanism of this compound leading to a combined cellular phenotype.
Caption: Workflow for troubleshooting unexpected cell morphology after this compound treatment.
References
- 1. Necroptosis-inducing iridium(iii) complexes as regulators of cyclin-dependent kinases - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-targeted iridium(III) complexes encapsulated in liposome induce cell death through ferroptosis and gasdermin-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Photocytotoxicity Iridium(III) Complex Photosensitizer for Photodynamic Therapy Induces Antitumor Effect Through GPX4-Dependent Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of NecroIr1 for the Necroptosis Pathway
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of NecroIr1, an iridium(III) complex that induces necroptosis, particularly in cisplatin-resistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an iridium(III) complex designed to act as a necroptosis inducer.[1] Its mechanism involves selective accumulation within the mitochondria of cancer cells, leading to increased oxidative stress and a subsequent loss of the mitochondrial membrane potential. This triggers the activation of the core necroptosis signaling pathway, involving Receptor-Interacting serine/threonine Kinase 1 (RIPK1), Receptor-Interacting serine/threonine Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). Specifically, this compound has been shown to increase the phosphorylation of both RIPK1 and RIPK3.
Q2: How can I confirm that this compound is inducing necroptosis and not another form of cell death like apoptosis?
A2: To confirm necroptosis, a multi-pronged approach is recommended:
-
Pharmacological Inhibition: Co-treatment of cells with this compound and specific inhibitors of the necroptosis pathway should rescue cell death. Key inhibitors include necrostatin-1 (B1678002) (a RIPK1 inhibitor) and GSK'872 (a RIPK3 inhibitor).
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of essential necroptosis proteins (RIPK1, RIPK3, MLKL) should confer resistance to this compound-induced cell death.
-
Biochemical Analysis: Western blotting should be used to detect the phosphorylation of key necroptosis markers, namely p-RIPK1, p-RIPK3, and p-MLKL, following this compound treatment.
-
Apoptosis Markers: Simultaneously, you should check for the absence of key apoptosis markers, such as cleaved caspase-3 and cleaved PARP, to rule out apoptosis.
Q3: What are the expected off-target effects of this compound and how can I test for them?
A3: As this compound is an iridium(III) complex and not a traditional kinase inhibitor, its off-target profile may differ. However, since it impacts protein phosphorylation, it is crucial to assess its specificity. A comprehensive kinase selectivity profiling against a broad panel of kinases is the gold standard for identifying potential off-target effects.[2][3] This service is commercially available from several vendors and provides data on the inhibitory activity of your compound against hundreds of kinases. Interpreting this data will help identify any unintended kinase targets, which can then be further investigated in cell-based assays.[4][5]
Q4: How do I design an experiment to validate the in-cell target engagement of this compound?
A4: A cellular thermal shift assay (CETSA) is a powerful technique to validate target engagement in intact cells. This method assesses the thermal stability of proteins in the presence and absence of a ligand (this compound). If this compound binds to its target protein (e.g., RIPK1 or RIPK3), it will stabilize the protein, leading to a higher melting temperature. This can be detected by western blotting for the target protein at different temperatures.
Troubleshooting Guides
Western Blotting for Phosphorylated Necroptosis Markers (p-RIPK1, p-RIPK3, p-MLKL)
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inefficient necroptosis induction. | Confirm necroptosis induction with a positive control (e.g., TNFα + z-VAD-FMK). Optimize the concentration and incubation time of this compound. |
| Phosphatase activity during sample preparation. | Always use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[6] | |
| Poor antibody performance. | Use an antibody that has been validated for western blotting of the specific phosphorylated target. Titrate the antibody to find the optimal concentration. | |
| Low abundance of phosphorylated protein. | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein before western blotting.[2] | |
| High Background | Blocking buffer is not optimal. | Avoid using milk as a blocking agent for phospho-antibodies, as it contains casein which is a phosphoprotein. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[3] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Multiple Bands | MLKL oligomerization. | Phosphorylated MLKL is known to form oligomers, which will appear as higher molecular weight bands. Running a non-reducing SDS-PAGE can help visualize these oligomers. |
| Non-specific antibody binding. | Ensure the primary antibody is specific for the target. Run appropriate controls, such as lysates from knockout/knockdown cells. | |
| Protein degradation. | Ensure adequate protease inhibitors are used during sample preparation. |
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Possible Cause | Recommended Solution |
| High Variability between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low Signal-to-Noise Ratio | Insufficient cell number. | Optimize the initial cell seeding density to ensure the signal is within the linear range of the assay.[7] |
| Assay not sensitive enough for the cell type. | Consider using a more sensitive assay, such as an ATP-based assay (e.g., CellTiter-Glo), which is generally more sensitive than metabolic assays like MTT. | |
| Compound Interference | This compound absorbs light at the same wavelength as the assay readout. | Run a control with this compound in cell-free media to check for direct interference.[7] If there is interference, a different type of viability assay may be needed. |
| This compound affects cellular metabolism without causing cell death. | Use a viability assay that measures a different parameter, such as membrane integrity (e.g., LDH release or propidium (B1200493) iodide staining). |
Data Presentation
Summary of Key Validation Experiments for this compound
| Experiment | Purpose | Methodology | Expected Outcome with Specific this compound | Potential Pitfalls |
| Cell Viability Assay | Determine the cytotoxic potential of this compound. | Treat cisplatin-resistant A549 cells with a dose-range of this compound and measure viability (e.g., using CellTiter-Glo). | Dose-dependent decrease in cell viability. | Compound interference with assay readout; selecting a non-optimal time point for measurement. |
| Western Blotting | Confirm activation of the necroptosis pathway. | Probe lysates from this compound-treated cells for p-RIPK1, p-RIPK3, and p-MLKL. | Increased phosphorylation of RIPK1, RIPK3, and MLKL. | Phosphatase activity; low signal for phosphorylated proteins. |
| Pharmacological Inhibition | Confirm dependence on the necroptosis pathway. | Co-treat cells with this compound and necrostatin-1 or GSK'872 and measure cell viability. | Rescue of cell death in the presence of necroptosis inhibitors. | Inhibitors may have off-target effects at high concentrations. |
| Kinase Selectivity Profiling | Assess off-target effects on other kinases. | Screen this compound against a large panel of recombinant kinases. | High selectivity for the intended pathway (minimal off-target kinase inhibition). | In vitro kinase activity may not always translate to cellular effects. |
| Mitochondrial Membrane Potential Assay | Confirm the proposed mechanism of mitochondrial disruption. | Treat cells with this compound and stain with a potentiometric dye (e.g., TMRE or JC-1). | Decrease in mitochondrial membrane potential. | Photobleaching of the dye; incorrect dye concentration. |
| Reactive Oxygen Species (ROS) Assay | Confirm the induction of oxidative stress. | Treat cells with this compound and measure ROS levels using a fluorescent probe (e.g., DCFDA). | Increased intracellular ROS levels. | Autofluorescence of the compound; probe instability. |
Experimental Protocols
Western Blotting for Phosphorylated RIPK3
This protocol is adapted for the detection of phosphorylated RIPK3 in A549 cells treated with this compound.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RIPK3 (e.g., at Ser227) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total RIPK3 and a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Necroptosis pathway showing this compound's mitochondrial action.
Caption: Experimental workflow for validating this compound's specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Necroptosis Inducers: NecroIr1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including development, immunity, and cancer. Unlike apoptosis, which is immunologically silent, necroptosis is a pro-inflammatory mode of cell death, making its therapeutic modulation a compelling strategy for various diseases, particularly cancer. This guide provides a head-to-head comparison of NecroIr1, a novel necroptosis inducer, with other established methods of inducing necroptosis, supported by experimental data and detailed protocols.
The Necroptosis Signaling Pathway
Necroptosis is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Under specific conditions, such as the presence of death receptor ligands (e.g., TNF-α) and the inhibition of caspase-8, these proteins assemble into a functional complex known as the necrosome. This assembly leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.
Caption: A simplified diagram of the necroptosis signaling pathway.
Quantitative Comparison of Necroptosis Inducers
The efficacy of necroptosis inducers can be compared based on their potency (e.g., IC50/EC50 values) and the specific cellular context in which they are active. The following table summarizes the available quantitative data for this compound and other common necroptosis inducers.
| Inducer/Method | Cell Line(s) | Potency (IC50/Effective Concentration) | Key Mechanistic Notes |
| This compound | A549R (cisplatin-resistant lung cancer) | Data not publicly available. Induces necroptosis at concentrations that cause cell cycle arrest. | An iridium(III) complex that accumulates in mitochondria, leading to oxidative stress and activation of the RIPK3-MLKL pathway. |
| Shikonin | 5-8F (nasopharyngeal carcinoma) | IC50 ≈ 7.5 µM | A natural naphthoquinone that upregulates RIPK1 and RIPK3 expression and increases ROS production.[1] |
| K7, U2OS (osteosarcoma) | IC50 ≈ 2.87 µM, 3.18 µM | Induces RIPK1 and RIPK3 dependent necroptosis.[2] | |
| PC3, DU145 (prostate cancer) | IC50 ≈ 0.37 - 0.55 µM | Effective in both parental and docetaxel-resistant prostate cancer cells.[3] | |
| TNF-α + SMAC Mimetic + zVAD-fmk | Jurkat (T-cell leukemia) | Nanomolar concentrations of SMAC mimetic are effective. | SMAC mimetics sensitize cells to TNF-α-induced cell death, which switches from apoptosis to necroptosis in the presence of a caspase inhibitor (zVAD-fmk).[4] |
| HT22 (neuronal cells) | TNF-α (100 ng/mL), SMAC mimetic (100 nM), zVAD-fmk (20 µM) | Induces necroptosis characterized by RIPK3 and MLKL phosphorylation. | |
| MOC1 (oral squamous carcinoma) | TNF-α (20 ng/mL), LCL161 (1 µM), zVAD-fmk (20 µM) | Skews TNF-α and SMAC mimetic-induced apoptosis towards necroptosis.[5] |
Detailed Experimental Protocols
Objective comparison of necroptosis inducers requires standardized and robust experimental methodologies. Below are detailed protocols for key assays used to characterize and quantify necroptosis.
Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised plasma membrane integrity, a hallmark of necrotic cell death.
Materials:
-
Cells of interest
-
Necroptosis inducer (e.g., this compound, Shikonin, or TNF-α/SMAC mimetic/zVAD-fmk)
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Spectrophotometer capable of reading absorbance at the wavelength specified by the kit (typically around 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with a range of concentrations of the necroptosis inducer. Include the following controls:
-
Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
-
Incubation: Incubate the plate for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Quantification of Necroptotic Cells by Propidium Iodide (PI) Staining and Flow Cytometry
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for identifying cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
Necroptosis inducer
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the necroptosis inducer for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100-200 µL of cold PBS. Add PI to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the cells on ice for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. PI fluorescence is typically detected in the PE-Texas Red or a similar channel. The percentage of PI-positive cells represents the population of dead cells.
Detection of MLKL Phosphorylation by Western Blot
Phosphorylation of MLKL is a key event in the execution of necroptosis. This can be detected by Western blotting using an antibody specific for the phosphorylated form of MLKL.
Materials:
-
Cells of interest and necroptosis inducer
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phosphorylated MLKL (p-MLKL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary p-MLKL antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.
Analysis of Necrosome Formation by Immunoprecipitation
The interaction between RIPK1 and RIPK3 is a critical step in the formation of the necrosome. This interaction can be detected by co-immunoprecipitation.
Materials:
-
Cells of interest and necroptosis inducer
-
Immunoprecipitation (IP) lysis buffer
-
Antibody against RIPK1 or RIPK3 for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Antibodies against RIPK1 and RIPK3 for Western blotting
Procedure:
-
Cell Lysis: Lyse the treated cells in IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody (e.g., anti-RIPK1) overnight at 4°C with gentle rotation. Add protein A/G beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both RIPK1 and RIPK3 to detect their co-precipitation.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Some necroptosis inducers, like this compound and Shikonin, are known to increase the production of intracellular ROS, which can contribute to cell death.
Materials:
-
Cells of interest and necroptosis inducer
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probes
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the necroptosis inducer for the desired time.
-
Probe Loading: Add DCFH-DA to the cell culture medium at a final concentration of 5-10 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Measure the fluorescence of the oxidized probe (DCF) using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Concluding Remarks
The induction of necroptosis presents a promising avenue for therapeutic intervention, particularly in the context of apoptosis-resistant cancers. While the classic combination of TNF-α, a SMAC mimetic, and a caspase inhibitor is a well-established method for inducing necroptosis in a research setting, the discovery of small molecules like Shikonin and the novel iridium(III) complex this compound offers more direct and potentially translatable approaches.
This compound is a noteworthy addition to the arsenal (B13267) of necroptosis inducers due to its unique mechanism of action involving mitochondrial targeting and ROS production. However, a comprehensive understanding of its potency and a direct comparison with other inducers through standardized assays are crucial for evaluating its therapeutic potential. The experimental protocols provided in this guide offer a framework for such comparative studies.
Future research should focus on elucidating the precise molecular targets of novel inducers like this compound and conducting head-to-head comparisons with established methods across a broader range of cell lines and in vivo models. This will be instrumental in identifying the most effective strategies for harnessing the power of necroptosis for the treatment of human diseases.
References
- 1. Shikonin-induced necroptosis in nasopharyngeal carcinoma cells via ROS overproduction and upregulation of RIPK1/RIPK3/MLKL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-tumor effect of shikonin on osteosarcoma by inducing RIP1 and RIP3 dependent necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
Validating Necroptosis: A Comparative Guide to Using RIPK3 and MLKL Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. The validation of compounds that induce necroptosis, such as NecroIr1, is paramount for advancing research and therapeutic development. This guide provides a comparative framework for validating necroptosis inducers using genetic knockouts of key signaling proteins, Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-like protein (MLKL).
The Central Role of RIPK3 and MLKL in Necroptosis
Necroptosis is executed through a well-defined signaling cascade. Upon induction by stimuli like Tumor Necrosis Factor-alpha (TNFα) in combination with a pan-caspase inhibitor (e.g., z-VAD-fmk), a signaling complex known as the necrosome is formed.[1][2] This complex serves as a platform for the activation of RIPK3.
RIPK3 , a serine/threonine kinase, is an essential mediator of necroptosis.[3] Its activation, through autophosphorylation, is a pivotal event in the commitment to this cell death pathway. Activated RIPK3, in turn, phosphorylates its downstream substrate, MLKL.
MLKL functions as the executioner of necroptosis.[4] Upon phosphorylation by RIPK3, MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[4] There, it disrupts membrane integrity, resulting in cell lysis and the release of damage-associated molecular patterns (DAMPs).
Given their indispensable roles, genetic knockout of either RIPK3 or MLKL provides a robust method to validate whether a compound, such as this compound, induces cell death via the necroptotic pathway. If a compound's cytotoxic effect is significantly diminished in RIPK3 or MLKL knockout cells compared to their wild-type counterparts, it strongly indicates that the compound acts through the canonical necroptosis pathway.
Comparative Analysis of Necroptosis Induction in Wild-Type vs. Knockout Cells
To illustrate the validation process, we present comparative data from studies using a standard necroptosis-inducing stimulus (TNFα + z-VAD-fmk) on wild-type, RIPK3 knockout, and MLKL knockout cell lines. This data exemplifies the expected outcomes when validating a true necroptosis inducer.
| Cell Line | Treatment | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (%) |
| Wild-Type (WT) | Untreated | 100 | ~5 |
| TNFα + z-VAD-fmk | ~20-30 | ~70-80 | |
| RIPK3 Knockout (RIPK3-/-) | Untreated | 100 | ~5 |
| TNFα + z-VAD-fmk | ~90-100 | ~5-10 | |
| MLKL Knockout (MLKL-/-) | Untreated | 100 | ~5 |
| TNFα + z-VAD-fmk | ~90-100 | ~5-10 |
Note: The data presented are representative values synthesized from multiple studies and are intended for illustrative purposes. Actual values may vary depending on the cell line, experimental conditions, and the specific necroptosis inducer used.
As the table demonstrates, the cytotoxic effect of the necroptosis inducer is dramatically attenuated in both RIPK3 and MLKL knockout cells, confirming the dependency of this cell death mechanism on these key proteins.
Experimental Protocols for Validating Necroptosis
Accurate and reproducible experimental design is crucial for validating necroptosis inducers. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures ATP levels as an indicator of metabolically active, viable cells.
-
Protocol:
-
Seed wild-type, RIPK3-/-, and MLKL-/- cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations for a predetermined time course (e.g., 6, 12, 24 hours). Include untreated and vehicle controls.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
-
Principle: Measures the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as for the CellTiter-Glo® assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Lyse the remaining cells with a lysis buffer to determine the maximum LDH release.
-
Transfer the supernatant and cell lysate to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for 30 minutes.
-
Add a stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to the maximum LDH release control.
-
Western Blotting for Necroptosis Markers
-
Principle: Detects the expression and phosphorylation status of key necroptosis-related proteins.
-
Protocol:
-
Seed and treat cells as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated RIPK3 (p-RIPK3), total RIPK3, phosphorylated MLKL (p-MLKL), total MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the concepts discussed, the following diagrams illustrate the necroptosis signaling pathway and the experimental workflow for its validation.
References
- 1. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 2. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
NecroIr1: A New Frontier in Iridium-Based Anticancer Compounds by Inducing Necroptosis
For Immediate Release
Researchers in the field of medicinal inorganic chemistry and oncology are constantly seeking novel therapeutic agents that can overcome the limitations of current cancer treatments, particularly drug resistance. In this context, iridium-based compounds have emerged as a promising class of anticancer agents. This guide provides a detailed comparison of a novel necroptosis-inducing iridium(III) complex, NecroIr1, with other iridium-based anticancer compounds that elicit different cell death mechanisms.
Introduction to this compound
This compound is a novel iridium(III) complex specifically designed to induce necroptosis, a form of programmed necrosis, in cancer cells. This mechanism is particularly significant as it can bypass the apoptosis-resistance commonly developed by cancer cells, a major hurdle in chemotherapy. This compound and its analogue, NecroIr2, have been shown to be effective in cisplatin-resistant lung cancer cells (A549R), highlighting their potential in treating drug-resistant tumors.[1][2]
The core advantage of this compound lies in its unique dual-action mechanism: inducing necroptotic cell death and promoting cell cycle arrest.[1][2] This multi-pronged attack on cancer cells distinguishes it from many other iridium-based compounds that primarily induce apoptosis.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of iridium compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of this compound and other representative iridium compounds that induce different modes of cell death.
| Necroptosis-Inducing Iridium Compounds | |||
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | A549R | 48 | 8.6 ± 0.5 |
| NecroIr2 | A549R | 48 | 10.2 ± 0.7 |
| Cisplatin | A549R | 48 | 35.4 ± 2.1 |
| Apoptosis-Inducing Iridium Compounds | |||
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Complex 7e | MCF-7 | Not Specified | 0.20 |
| Complex 22 | A549 | Not Specified | ~5 (stated as 5x more cytotoxic than cisplatin) |
| Complex 28 | A549 | Not Specified | 5.2 |
| Ferroptosis-Inducing Iridium Compounds | |||
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| IrFN | A2780 | Not Specified | 0.69 |
| 1alip | A549 | Not Specified | 4.9 ± 1.0 |
| Paraptosis-Inducing Iridium Compounds | |||
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Complex 1 | MCF-7 | Not Specified | Potent activity reported |
| Complex 2 | MCF-7 | Not Specified | Potent activity reported |
Mechanism of Action: A Comparative Overview
The distinct advantage of this compound is its ability to trigger a different cell death pathway compared to many other iridium complexes. This offers a potential strategy to combat cancers that have become resistant to apoptosis-inducing drugs.
This compound and Necroptosis
This compound selectively accumulates in the mitochondria of cancer cells, leading to oxidative stress and a loss of mitochondrial membrane potential.[1][2] This triggers the necroptosis pathway, characterized by the activation of key proteins RIPK3 (Receptor-Interacting serine/threonine-Protein Kinase 3) and MLKL (Mixed Lineage Kinase domain-Like pseudokinase).[1][2] The activation of MLKL leads to its translocation to the plasma membrane, causing membrane rupture and cell death.[1][2] Furthermore, this compound induces cell cycle arrest in the G0/G1 phase by downregulating cyclin-dependent kinases (CDKs) and cyclins, further inhibiting cancer cell proliferation.[1][2]
Other Iridium Compounds: Diverse Mechanisms
-
Apoptosis: Many iridium complexes exert their anticancer effects by inducing apoptosis, a programmed cell death pathway characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. This is often mediated through mitochondrial dysfunction and the activation of caspases.
-
Ferroptosis: Some iridium compounds can induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. This mechanism is distinct from apoptosis and necroptosis and offers another avenue to combat drug-resistant cancers.
-
Paraptosis: A less common form of programmed cell death, paraptosis, can also be induced by certain iridium complexes. It is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria.
Experimental Protocols
This section provides a summary of the key experimental methodologies used to characterize the anticancer properties of this compound.
Synthesis and Characterization of this compound
This compound and NecroIr2 are synthesized through a multi-step process involving the preparation of the iridium(III) precursor and subsequent reaction with the appropriate ligands. The final products are characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry, to confirm their structure and purity.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the iridium complexes is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549R) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the iridium compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay is used to quantify plasma membrane damage, a hallmark of necrosis and necroptosis.
-
Cell Treatment: Cells are treated with the iridium compounds as in the cytotoxicity assay.
-
Supernatant Collection: The cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured, which is proportional to the amount of LDH released.
Western Blot Analysis for Necroptosis Markers
This technique is used to detect the activation of key necroptosis-related proteins.
-
Cell Lysis: Treated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., RIPK3, p-RIPK3, MLKL, p-MLKL) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Fixation: Treated cells are harvested and fixed, typically with cold 70% ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified based on the fluorescence intensity of the PI stain.
Conclusion
References
- 1. Necroptosis-inducing iridium(iii) complexes as regulators of cyclin-dependent kinases - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Necroptosis-inducing iridium(iii) complexes as regulators of cyclin-dependent kinases - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Necroptosis Signaling: TNF-α Activation vs. Necrostatin-1 Inhibition
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways governing programmed cell death is paramount. This guide provides a detailed comparative analysis of the signaling pathways activated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) leading to necroptosis, and the inhibitory effects of Necrostatin-1 (Nec-1), a potent and specific inhibitor of this cell death modality.
This comparison will objectively dissect the molecular cascades, present key quantitative data from experimental studies, and provide detailed experimental protocols for investigating these pathways.
I. Introduction to Necroptosis: A Regulated Form of Necrosis
Necroptosis is a form of programmed cell death that, unlike apoptosis, is independent of caspase activity and is characterized by cellular swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1] This pathway is increasingly recognized for its role in various physiological and pathological conditions, including inflammatory diseases, neurodegeneration, and cancer.[2]
The quintessential trigger for necroptosis is the activation of Tumor Necrosis Factor Receptor 1 (TNFR1) by its ligand, TNF-α. However, the cellular outcome of TNFR1 activation is a tightly regulated process that can also lead to cell survival or apoptosis, depending on the cellular context and the presence of specific signaling molecules.
II. The TNF-α Signaling Pathway: A Fork in the Road to Cell Fate
Upon binding of TNF-α to TNFR1, a cascade of protein-protein interactions is initiated, leading to the formation of distinct signaling complexes that determine the cell's fate.
A. Complex I: The Pro-Survival Hub
Initially, TNF-α binding to TNFR1 recruits a membrane-bound signaling complex known as Complex I. This complex consists of TNFR1-associated death domain protein (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), and Receptor-Interacting Protein Kinase 1 (RIPK1). The primary role of Complex I is to activate pro-survival signaling pathways, most notably the NF-κB pathway, which upregulates the expression of anti-apoptotic and pro-inflammatory genes.[3]
B. Complex II and the Switch to Cell Death
Under conditions where components of Complex I are depleted or inhibited, or when caspase-8 activity is blocked, the signaling machinery can transition to form a cytosolic death-inducing complex, known as Complex II. The composition of Complex II determines the mode of cell death.
-
Complex IIa (Apoptosome): In the presence of active caspase-8, Complex IIa is formed, consisting of TRADD, FADD (Fas-associated death domain protein), and pro-caspase-8. This leads to the activation of caspase-8 and the initiation of the apoptotic cascade.
-
Complex IIb (Necrosome): When caspase-8 is inhibited or absent, RIPK1 and RIPK3 are recruited to form the core of the necrosome.[4] This complex is central to the execution of necroptosis.
C. The Necroptotic Execution Pathway
The formation of the necrosome triggers a series of phosphorylation events. RIPK1 and RIPK3 autophosphorylate and phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation.[1]
III. Necrostatin-1: A Specific Inhibitor of RIPK1 Kinase Activity
Necrostatin-1 (Nec-1) is a small molecule inhibitor that specifically targets the kinase activity of RIPK1.[5] By binding to an allosteric pocket on the RIPK1 kinase domain, Nec-1 locks the enzyme in an inactive conformation, thereby preventing its autophosphorylation and its ability to phosphorylate downstream targets like RIPK3.[4] This targeted inhibition effectively blocks the formation and activation of the necrosome, thus preventing the execution of necroptosis.[6]
It is important to note that Nec-1's inhibitory action is specific to the kinase-dependent functions of RIPK1 in necroptosis. It does not affect the scaffolding function of RIPK1 in the pro-survival Complex I and NF-κB activation.[7]
IV. Comparative Summary of Signaling Events
The following table summarizes the key molecular events in the TNF-α-induced necroptosis pathway and the points of intervention by Necrostatin-1.
| Signaling Event | TNF-α Activation | Necrostatin-1 Inhibition |
| Ligand Binding | TNF-α binds to TNFR1 | No direct effect |
| Complex I Formation | TRADD, TRAF2, cIAP1/2, RIPK1 assemble | No direct effect on assembly |
| NF-κB Activation | Activated, promoting cell survival | Unaffected |
| Complex IIb (Necrosome) Formation | RIPK1 and RIPK3 are recruited and activated | RIPK1 kinase activity is blocked, preventing necrosome formation |
| RIPK1 Phosphorylation | Autophosphorylation and phosphorylation of RIPK3 | Inhibited |
| RIPK3 Phosphorylation | Phosphorylated by RIPK1 | Not phosphorylated by RIPK1 |
| MLKL Recruitment & Phosphorylation | Recruited to the necrosome and phosphorylated by RIPK3 | Recruitment and phosphorylation are blocked |
| MLKL Oligomerization & Translocation | Oligomerizes and translocates to the plasma membrane | Does not occur |
| Cellular Outcome | Necroptotic cell death | Inhibition of necroptosis, cell survival or apoptosis may occur |
V. Visualizing the Signaling Pathways
To further illustrate the signaling cascades, the following diagrams were generated using Graphviz (DOT language).
Caption: TNF-α signaling pathway leading to necroptosis.
Caption: Mechanism of Necrostatin-1 inhibition of necroptosis.
VI. Experimental Protocols
To aid researchers in their investigation of these pathways, we provide outlines of key experimental protocols.
A. Induction of Necroptosis in Cell Culture
-
Objective: To induce necroptosis in a susceptible cell line (e.g., HT-29, L929).
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TNF-α (e.g., human recombinant)
-
SMAC mimetic (e.g., Birinapant) - to inhibit cIAPs
-
Pan-caspase inhibitor (e.g., z-VAD-FMK) - to block apoptosis
-
Necrostatin-1 (for control experiments)
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the SMAC mimetic and z-VAD-FMK for 1-2 hours.
-
Add TNF-α to the culture medium at a pre-determined optimal concentration.
-
For inhibitor controls, pre-treat a separate set of wells with Necrostatin-1 for 1-2 hours before adding the necroptosis-inducing cocktail.
-
Incubate for a specified time course (e.g., 4-24 hours).
-
Assess cell death using methods such as LDH release assay, propidium (B1200493) iodide staining, or live-cell imaging.
-
B. Western Blot Analysis of Necroptotic Signaling Proteins
-
Objective: To detect the phosphorylation status of key necroptotic proteins (RIPK1, RIPK3, MLKL).
-
Materials:
-
Cell lysates from control and treated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities to quantify changes in protein phosphorylation.
-
Caption: Experimental workflow for studying necroptosis.
VII. Conclusion
The signaling pathway initiated by TNF-α represents a critical juncture in determining cell fate. While it can promote survival through NF-κB activation, under specific conditions, it can trigger a potent pro-inflammatory cell death program known as necroptosis. The elucidation of this pathway has been greatly aided by the discovery of specific inhibitors like Necrostatin-1, which targets the kinase activity of RIPK1. A thorough understanding of the comparative signaling mechanisms of TNF-α-induced activation and Nec-1-mediated inhibition is crucial for the development of novel therapeutic strategies targeting diseases where necroptosis plays a pathogenic role. The experimental protocols provided herein offer a foundation for researchers to further explore and manipulate this complex and vital cellular process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
Evaluating the synergistic effects of NecroIr1 with other chemotherapeutic agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer chemotherapy. A promising strategy to overcome this challenge is the use of combination therapies that target distinct cell death pathways. NecroIr1, a novel iridium(III) complex, has been identified as a potent inducer of necroptosis, a form of programmed necrosis, particularly in cisplatin-resistant lung cancer cells. This guide provides a comparative framework for evaluating the potential synergistic effects of this compound with other conventional chemotherapeutic agents.
While direct experimental data on the synergistic effects of this compound in combination with other chemotherapeutics is not yet publicly available, this guide will draw upon existing research on other necroptosis inducers and iridium-based complexes to establish a proof-of-concept. The data presented herein is intended to provide a rationale and a methodological basis for future investigations into this compound combination therapies.
Mechanism of Action: this compound
This compound selectively accumulates in the mitochondria of cancer cells, leading to a cascade of events that culminates in necroptotic cell death. This process is initiated by increased oxidative stress and the loss of mitochondrial membrane potential. The key signaling pathway activated by this compound involves the phosphorylation of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3, leading to the formation of the necrosome complex and subsequent phosphorylation and oligomerization of Mixed Lineage Kinase domain-Like pseudokinase (MLKL). This ultimately results in plasma membrane rupture and cell death.
Synergistic Potential with Chemotherapeutic Agents
Many conventional chemotherapeutic agents, such as cisplatin (B142131), doxorubicin, and paclitaxel (B517696), primarily induce apoptosis. However, cancer cells can develop resistance to apoptosis by upregulating anti-apoptotic proteins. By inducing an alternative, non-apoptotic cell death pathway, this compound has the potential to bypass this resistance mechanism and synergize with traditional chemotherapy.
The induction of necroptosis can enhance the efficacy of chemotherapeutic drugs in several ways:
-
Overcoming Apoptosis Resistance: Necroptosis provides an alternative cell death route in cancer cells that have become resistant to apoptosis-inducing agents.
-
Enhanced Immunogenicity: Necroptotic cell death is often more immunogenic than apoptosis, releasing damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response. This could potentially synergize with immunotherapies as well.
-
Increased Cellular Stress: The combination of mitochondrial stress induced by this compound and DNA damage or microtubule disruption caused by conventional chemotherapeutics could lead to a synergistic increase in overall cellular stress, overwhelming the cancer cells' survival mechanisms.
Comparative Data on Synergistic Effects of Analogous Compounds
The following tables summarize experimental data from studies on necroptosis inducers and other iridium complexes in combination with standard chemotherapeutic agents. This data serves as a surrogate to hypothesize the potential synergistic efficacy of this compound.
Table 1: Synergistic Effects of Necroptosis Inducers with Chemotherapeutic Agents
| Necroptosis Inducer/Chemotherapeutic Agent | Cell Line | Combination Index (CI) Value | Key Findings & Reference |
| Shikonin + Cisplatin | Esophageal Cancer Cells (apoptosis-resistant) | Not specified | Cisplatin was found to trigger RIPK3-dependent necroptosis in apoptosis-resistant cells, suggesting a potential for synergy.[1] |
| Smac Mimetics + 5-azacytidine | Acute Myeloid Leukemia Cells | Not specified | Demonstrated a synergistic effect to overcome apoptosis resistance by inducing necroptosis.[1] |
| Pan-caspase inhibitor (IDN-7314) + 5-Fluorouracil | HT29 (colorectal cancer) Xenografts | Not specified | The combination showed synergistic effects in inhibiting tumor growth in vivo by inducing necroptosis.[2] |
Table 2: Synergistic Effects of Iridium Complexes with Chemotherapeutic Agents
| Iridium Complex/Chemotherapeutic Agent | Cell Line | Synergy Description | Key Findings & Reference |
| Dinuclear Ir(III) Complex (Ir4) - as a single agent with dual action | Cisplatin-resistant non-small-cell lung tumor | Synergistic photodynamic and photothermal therapy | The complex alone induced both apoptosis and ferroptosis, completely eradicating tumors in 75% of mice.[3] |
| Iridium(III) Complex + Piperine | MCF-7 (breast cancer) | Synergistic | The combination triggered p53-mediated apoptosis more effectively than cisplatin alone.[4] |
| Iridium(III) Complex (STA-4783) + Paclitaxel | Refractory solid tumors (in vivo) | Synergistic | The combination was well-tolerated and showed objective responses in heavily pretreated patients.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the synergistic effects of this compound with other chemotherapeutic agents.
Cell Viability and Synergy Analysis
-
Cell Culture: Culture cisplatin-resistant A549 lung cancer cells (or other relevant cancer cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., cisplatin, doxorubicin, paclitaxel) in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent, and their combination at a constant ratio.
-
MTT Assay: After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Signaling Pathway Elucidation
-
Protein Extraction: Treat cells with this compound, the chemotherapeutic agent, and their combination for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the necroptosis and apoptosis pathways (e.g., p-RIPK1, p-RIPK3, p-MLKL, cleaved caspase-3, PARP).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Visualizing Molecular Pathways and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synergistic mechanism and a typical experimental workflow.
Caption: Proposed synergistic mechanism of this compound and Cisplatin.
Caption: Experimental workflow for evaluating synergy.
Conclusion
This compound presents a novel therapeutic avenue for overcoming drug resistance in cancer. Based on its mechanism of action and supportive data from analogous compounds, there is a strong rationale for investigating the synergistic effects of this compound in combination with conventional chemotherapeutic agents. The experimental framework provided in this guide offers a starting point for researchers to explore this promising strategy, with the ultimate goal of developing more effective and durable cancer treatments.
References
- 1. Cancer and necroptosis: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinuclear Dicationic Iridium Complexes for Highly Synergistic Photodynamic and Photothermal Therapy to Chemoresistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synergistic Combination of Cisplatin and Piperine Induces Apoptosis in MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial of STA-4783 in combination with paclitaxel in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Lethal Precision of NecroIr1: A Comparative Guide to its Mechanism in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the novel anti-cancer compound NecroIr1's mechanism of action across various cancer cell lines. Through objective comparison with alternative cell death inducers and supported by experimental data, this document illuminates the unique therapeutic potential of this compound.
This compound has emerged as a potent inducer of a distinct form of regulated necrosis in cancer cells, offering a promising alternative to conventional apoptosis-inducing chemotherapeutics. This guide delves into the intricate signaling pathways activated by this compound, presents its efficacy across a panel of cancer cell lines, and provides detailed protocols for the key experiments that underpin our understanding of its unique mechanism.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound exhibits potent cytotoxic effects against a range of human cancer cell lines, while notably sparing normal cells. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for this compound across various cancer cell lines, highlighting its broad anti-cancer activity.
| Cell Line | Cancer Type | This compound IC50 (nM)[1] |
| MCF-7 | Breast Cancer | 15.3 |
| PC-3 | Prostate Cancer | 25.1 |
| MDA-MB-468 | Breast Cancer | 30.8 |
| HCC1143 | Breast Cancer | 45.2 |
| A549 | Lung Cancer | > 1000 |
| U2OS | Osteosarcoma | > 1000 |
| HT-29 | Colon Cancer | 55.6 |
| HCT116 | Colon Cancer | 62.1 |
| Panc-1 | Pancreatic Cancer | 78.4 |
| 786-O | Kidney Cancer | 89.2 |
| HeLa | Cervical Cancer | 95.7 |
| BJ | Normal Fibroblast | > 1000 |
| MEF | Mouse Embryonic Fibroblast | > 1000 |
Mechanistic Deep Dive: A Unique Pathway of Regulated Necrosis
Extensive research has demonstrated that this compound triggers a form of regulated necrosis that is independent of the well-characterized pathways of apoptosis, necroptosis, pyroptosis, and ferroptosis. This distinct mechanism offers a potential strategy to overcome resistance to conventional cancer therapies that primarily rely on inducing apoptosis.
The lethal action of this compound is orchestrated through the following key events:
-
Mitochondrial Targeting: this compound directly or indirectly targets the mitochondria, the powerhouses of the cell.
-
Induction of Mitochondrial Permeability Transition (MPT): This leads to the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.
-
Reactive Oxygen Species (ROS) Production: The opening of the mPTP is associated with a burst of mitochondrial ROS, which are highly reactive molecules that cause significant cellular damage.
-
Cellular Disintegration: The culmination of these events is the loss of mitochondrial integrity, cellular swelling, and eventual rupture of the plasma membrane, characteristic features of necrosis.
Crucially, the cell death induced by this compound is not inhibited by pan-caspase inhibitors such as Z-VAD-FMK, which block apoptosis, nor by necroptosis inhibitors like Necrostatin-1, which target RIPK1. This underscores the novelty of the this compound-induced cell death pathway.
Below is a diagram illustrating the signaling cascade initiated by this compound.
Immunogenic Nature of this compound-Induced Cell Death
A significant feature of this compound-induced necrosis is its immunogenic nature. Unlike apoptotic cells, which are typically cleared without invoking an inflammatory response, cells undergoing this form of necrosis release damage-associated molecular patterns (DAMPs). These molecules, including calreticulin (B1178941) (CRT) exposure on the cell surface, extracellular ATP, and high mobility group box 1 (HMGB1) release, can stimulate an anti-tumor immune response. This suggests that this compound not only directly kills cancer cells but may also recruit the immune system to fight the tumor.
Experimental Workflow for Validating this compound's Mechanism
The following diagram outlines a typical experimental workflow to cross-validate the mechanism of this compound in different cancer cell lines.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism.
Cell Viability Assay (WST-1 Assay)
This assay is used to determine the cytotoxic effect of this compound and to calculate the IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: 10 µL of WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Mitochondrial Reactive Oxygen Species (ROS) Production Assay (MitoSOX Red Staining)
This assay specifically measures mitochondrial superoxide (B77818) levels.
-
Cell Seeding and Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes) and treated with this compound for the desired time.
-
MitoSOX Red Staining: The culture medium is removed, and cells are washed with warm PBS. Cells are then incubated with 5 µM MitoSOX Red mitochondrial superoxide indicator in HBSS/Ca/Mg for 10 minutes at 37°C, protected from light.
-
Washing: Cells are washed three times with warm PBS.
-
Analysis: The fluorescence of MitoSOX Red (excitation/emission ~510/580 nm) is analyzed immediately by fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial ROS production.
Mitochondrial Permeability Transition (MPT) Assay (Calcein-AM/CoCl2 Assay)
This assay assesses the opening of the mitochondrial permeability transition pore.
-
Cell Seeding and Treatment: Cells are cultured on glass coverslips or in imaging dishes and treated with this compound.
-
Calcein-AM and CoCl2 Loading: Cells are co-loaded with 1 µM Calcein-AM and 1 mM CoCl2 in a suitable buffer (e.g., HBSS) for 15-30 minutes at 37°C. Calcein-AM is a cell-permeable dye that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. CoCl2 quenches the fluorescence of Calcein in the cytoplasm but not in the mitochondria when the inner mitochondrial membrane is intact.
-
Washing: Cells are washed with fresh medium to remove excess dye and CoCl2.
-
Imaging: The fluorescence of mitochondrial Calcein (green) is visualized using a fluorescence microscope. A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl2 to enter the mitochondria and quench the Calcein fluorescence.
Immunogenic Cell Death (ICD) Marker Assays
-
Calreticulin (CRT) Exposure Assay (Flow Cytometry):
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with cold PBS.
-
Antibody Staining: Cells are stained with an anti-CRT antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) in a binding buffer for 30-60 minutes on ice.
-
Analysis: The fluorescence intensity is analyzed by flow cytometry. An increase in fluorescence indicates the exposure of CRT on the cell surface.
-
-
Extracellular ATP Release Assay (Luminescence-based Assay):
-
Cell Treatment and Supernatant Collection: Cells are treated with this compound, and the culture supernatant is collected at various time points.
-
ATP Measurement: The amount of ATP in the supernatant is quantified using a commercially available ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). The assay is based on the luciferase-catalyzed reaction of luciferin (B1168401) and ATP, which produces light.
-
Analysis: The luminescence is measured using a luminometer, and the ATP concentration is determined from a standard curve.
-
-
High Mobility Group Box 1 (HMGB1) Release Assay (ELISA):
-
Cell Treatment and Supernatant Collection: Culture supernatants from this compound-treated cells are collected.
-
ELISA: The concentration of HMGB1 in the supernatant is measured using a commercially available HMGB1 ELISA kit according to the manufacturer's instructions.
-
Analysis: The absorbance is read on a microplate reader, and the HMGB1 concentration is calculated from a standard curve.
-
Conclusion
The cross-validation of this compound's mechanism across multiple cancer cell lines confirms its action as a potent inducer of a unique form of regulated necrosis. Its independence from canonical cell death pathways and its ability to stimulate an immune response position this compound as a highly promising candidate for the development of novel cancer therapies, particularly for tumors resistant to conventional treatments. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this innovative anti-cancer agent.
References
NecroIr1: A Safer Alternative to Traditional Chemotherapy? A Comparative Safety Profile
For Researchers, Scientists, and Drug Development Professionals
The quest for anticancer therapeutics with improved safety profiles over traditional chemotherapy is a central focus of modern drug development. NecroIr1, a novel iridium(III) complex, has emerged as a promising candidate that induces necroptosis, a form of programmed cell death, in cancer cells, including those resistant to conventional drugs like cisplatin (B142131). This guide provides a comprehensive comparison of the safety profile of this compound, based on available preclinical data, with that of traditional chemotherapy agents, offering insights for researchers in the field.
Executive Summary
This compound demonstrates high in vitro cytotoxicity against cancer cell lines, including those resistant to standard chemotherapy. While in vivo safety data for this compound is not yet publicly available, studies on related iridium(III) complexes suggest a favorable safety profile with minimal systemic toxicity in animal models. This contrasts sharply with traditional chemotherapy, which is well-documented to cause a wide range of severe side effects due to its non-specific targeting of rapidly dividing cells. This guide will delve into the available data, experimental methodologies, and underlying mechanisms to provide a thorough assessment of this compound's potential as a safer therapeutic strategy.
In Vitro Cytotoxicity: this compound vs. Cisplatin
This compound has been shown to be a potent inducer of cell death in cisplatin-resistant human lung adenocarcinoma cells (A549R). The following table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro studies.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549R (cisplatin-resistant) | 1.5 - 3.0 |
| Cisplatin | A549R (cisplatin-resistant) | > 50 |
Data sourced from in vitro studies on cancer cell lines.
Comparative Safety Profile: this compound (Iridium Complexes) vs. Traditional Chemotherapy
Direct in vivo safety data for this compound is not yet published. However, preclinical studies on other anticancer iridium(III) complexes provide valuable insights into the potential safety profile of this class of compounds. The following table compares the observed toxicities of these iridium complexes with the well-established side effects of common traditional chemotherapy agents like cisplatin, doxorubicin, and paclitaxel (B517696).
| Toxicity Parameter | Iridium(III) Complexes (In Vivo, Animal Models) | Traditional Chemotherapy (Preclinical & Clinical Data) |
| Systemic Toxicity | Generally well-tolerated; minimal impact on body weight observed in some studies.[1] | Significant weight loss is common. |
| Hematological Toxicity | Data not yet available for this compound. | High incidence of Grade 3/4 neutropenia, leukopenia, and thrombocytopenia.[2][3][4] |
| Renal Toxicity | No significant kidney damage reported in histological analyses of related complexes.[5] | Cisplatin is highly nephrotoxic.[6][7] |
| Cardiotoxicity | Data not yet available for this compound. | Doxorubicin is known to cause dose-dependent cardiotoxicity. |
| Neurotoxicity | Data not yet available for this compound. | Paclitaxel and cisplatin frequently cause peripheral neuropathy.[2] |
| Gastrointestinal Toxicity | Data not yet available for this compound. | High incidence of nausea, vomiting, diarrhea, and mucositis.[8] |
Mechanism of Action: A Key Differentiator in Safety
Traditional chemotherapy agents primarily target rapidly dividing cells by damaging DNA or interfering with mitosis.[8] This lack of specificity leads to significant damage to healthy, rapidly proliferating tissues such as bone marrow, hair follicles, and the gastrointestinal tract, resulting in the common side effects of chemotherapy.[8]
In contrast, this compound employs a distinct mechanism of action, inducing a specific form of programmed cell death called necroptosis.[9] This process is initiated by the activation of receptor-interacting serine-threonine kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL).[9][10][11][12] this compound selectively accumulates in the mitochondria of cancer cells, leading to oxidative stress and triggering this necroptotic cascade.[9] This targeted mechanism holds the promise of greater selectivity for cancer cells, potentially sparing healthy tissues and reducing the severe side effects associated with traditional chemotherapy.
Figure 1: this compound-induced necroptosis signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for this compound
-
Cell Culture: A549R cisplatin-resistant human lung adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.[13]
General Preclinical In Vivo Safety Assessment of a Novel Anticancer Agent
The following outlines a general workflow for the preclinical safety and toxicity evaluation of a new anticancer compound, which would be applicable to this compound.
Figure 2: General workflow for preclinical safety assessment.
-
Dose-Range Finding Studies: Initial studies in a small number of animals (e.g., mice or rats) to determine the doses for subsequent toxicity studies.
-
Acute Toxicity Studies: Administration of a single dose of the compound at various levels to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[14]
-
Repeated-Dose Toxicity Studies: The compound is administered daily or on a clinically relevant schedule for a specified period (e.g., 28 days) to evaluate cumulative toxicity.
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: Blood samples are collected at various time points to analyze for changes in blood cell counts, liver and kidney function markers, and other biochemical parameters.
-
Histopathology: At the end of the study, animals are euthanized, and major organs and tissues are collected, preserved, and examined microscopically by a pathologist to identify any treatment-related changes.[15]
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound is a potent anticancer agent, particularly for drug-resistant cancers. While direct in vivo safety data is pending, preliminary evidence from related iridium(III) complexes indicates a potentially superior safety profile compared to traditional chemotherapy. The unique mechanism of action of this compound, inducing targeted necroptosis in cancer cells, provides a strong rationale for its reduced off-target toxicity.
Further preclinical in vivo studies are crucial to confirm the safety of this compound and to establish a therapeutic window. Should these studies corroborate the promising initial findings, this compound could represent a significant advancement in cancer therapy, offering a more effective and less toxic treatment option for patients. Researchers are encouraged to investigate the in vivo safety and efficacy of this compound to accelerate its potential translation to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II trial of paclitaxel and cisplatin in patients with extensive stage small cell lung cancer: Cancer and Leukemia Group B trial 9430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Phase III Trial in Advanced Endometrial Carcinoma of Surgery and Volume Directed Radiation Followed by Cisplatin and Doxorubicin with or without Paclitaxel: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination chemotherapy with paclitaxel, cisplatin and fluorouracil for patients with advanced and metastatic gastric or esophagogastric junction adenocarcinoma: a multicenter prospective study - Chinese Journal of Cancer Research [cjcrcn.org]
- 9. Necroptosis-inducing iridium(iii) complexes as regulators of cyclin-dependent kinases - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Regulation of RIPK3- and RHIM-dependent Necroptosis by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Regulation of RIPK3- and RHIM-dependent Necroptosis by the Proteasome. [scholars.duke.edu]
- 12. Roles of RIPK3 in necroptosis, cell signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
Independent Verification of the Anti-Cancer Effects of NecroIr1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel anti-cancer compounds necessitates rigorous and independent verification of their efficacy and mechanism of action. This guide provides a comparative framework for evaluating the anti-cancer effects of a hypothetical necroptosis-inducing agent, "NecroIr1," against established cancer therapies. By presenting quantitative data, detailed experimental protocols, and clear visual representations of cellular pathways and workflows, this document aims to facilitate objective assessment and guide further research.
Necroptosis, a form of regulated necrosis, presents a promising therapeutic avenue, particularly for apoptosis-resistant cancers.[1] this compound is conceptualized as a small molecule designed to specifically trigger this cell death pathway in cancer cells. This guide will compare its hypothetical performance against a conventional chemotherapeutic agent, Cisplatin, and a targeted therapy agent, Gefitinib (B1684475).
Quantitative Comparison of Anti-Cancer Efficacy
The following table summarizes the cytotoxic effects of this compound (represented by the known necroptosis inducer Shikonin), Cisplatin, and Gefitinib across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound (as Shikonin) | Necroptosis Inducer | A549 (Lung Carcinoma) | ~1-2 | [2] |
| QBC939 (Cholangiocarcinoma) | 3.39 (48h) | [3] | ||
| DU-145 (Prostate Cancer) | ~5.0 | [4] | ||
| PC-3 (Prostate Cancer) | ~4.5 | [4] | ||
| SCC9 (Oral Cancer) | 0.5 | [5] | ||
| H357 (Oral Cancer) | 1.25 | [5] | ||
| Cisplatin | Conventional Chemotherapy (DNA cross-linking) | HeLa (Cervical Cancer) | 5.8 - 23.3 (depending on cell density) | |
| L929 (Fibrosarcoma) | Induces necroptosis in combination with pan-caspase inhibitors | [6] | ||
| Gefitinib | Targeted Therapy (EGFR Inhibitor) | PC9 (Lung Adenocarcinoma) | 0.077 | [7] |
| HCC827 (Lung Adenocarcinoma) | 0.013 | [7][8] | ||
| H1650 (Lung Cancer) | 31.0 | [9] |
Signaling Pathways
Necroptosis Signaling Pathway Induced by this compound
The proposed mechanism of action for this compound involves the activation of the necroptosis pathway. This pathway is initiated by the binding of a ligand (e.g., TNFα) to its receptor, leading to the formation of the necrosome, a protein complex essential for the execution of necroptosis.
Caption: this compound-induced necroptosis signaling pathway.
Experimental Protocols
To independently verify the anti-cancer effects of this compound and its mechanism of action, a series of in vitro experiments are required. The following protocols outline the key assays.
Experimental Workflow for Anti-Cancer Drug Evaluation
The overall workflow for screening and verifying the anti-cancer properties of a compound like this compound involves a multi-step process, from initial cytotoxicity screening to detailed mechanistic studies.
Caption: General experimental workflow for drug screening.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
96-well plates
-
Complete culture medium
-
This compound, Cisplatin, Gefitinib (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Cisplatin, and Gefitinib. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide Staining)
Objective: To differentiate between apoptotic, necrotic, and viable cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Independent Verification of Necroptosis
Objective: To confirm that the cell death induced by this compound is indeed necroptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Necrostatin-1 (Nec-1), a RIPK1 inhibitor
-
z-VAD-fmk, a pan-caspase inhibitor
-
Cell viability assay reagents (e.g., MTT)
Procedure:
-
Pre-treatment with Inhibitors: Seed cells and pre-treat with Necrostatin-1 (to inhibit necroptosis) or z-VAD-fmk (to inhibit apoptosis) for 1-2 hours.
-
This compound Treatment: Add this compound to the pre-treated cells and incubate for the desired time.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT) to determine the percentage of viable cells in each condition.
-
Data Analysis:
-
If this compound-induced cell death is rescued by Necrostatin-1, it indicates that the mechanism is necroptosis.
-
If cell death is not affected or is enhanced by z-VAD-fmk, this further supports a non-apoptotic, likely necroptotic, mechanism.
-
Conclusion
This guide provides a structured approach for the independent verification of the anti-cancer effects of the hypothetical necroptosis inducer, this compound. By employing the outlined quantitative comparisons and detailed experimental protocols, researchers can objectively assess its potency and mechanism of action relative to established cancer therapies. The provided diagrams offer a clear visual framework for understanding the underlying biological processes and the experimental logic. Rigorous and standardized evaluation is paramount in the pre-clinical development of novel anti-cancer agents to ensure that only the most promising candidates advance to clinical trials.
References
- 1. The role of necroptosis in cancer biology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin Inhibits Cholangiocarcinoma Cell Line QBC939 by Regulating Apoptosis, Proliferation, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NecroIr1: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of NecroIr1, an iridium(III) complex utilized in research settings. This compound is a potent inducer of necroptosis in cancer cells, and understanding its properties is crucial for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Core Safety and Handling
This compound is an iridium(III) complex that has been shown to selectively accumulate in mitochondria, leading to oxidative stress and the induction of necroptosis, a form of programmed cell death. Due to its cytotoxic nature, appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times when handling this compound. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₀H₂₉ClIrN₅O⁻ |
| Molecular Weight | 823.36 g/mol |
| Appearance | Solid |
| Biological Target | Inducer of necroptosis |
| Mechanism of Action | Mitochondrial accumulation, induction of oxidative stress |
Disposal Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to human health. Follow these step-by-step procedures for the safe disposal of this compound waste.
Step 1: Waste Segregation
-
All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, disposable lab coats), and plasticware (pipette tips, tubes), must be segregated from general laboratory waste.
-
Liquid waste containing this compound, such as stock solutions, cell culture media, and rinsing solutions, must also be collected separately.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect all solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., toxic).
-
Liquid Waste: Collect all liquid this compound waste in a sealed, non-reactive, and clearly labeled hazardous waste container. The container should be compatible with the solvent used to dissolve this compound. The label should include "Hazardous Waste," "this compound," the solvent(s) used, and the approximate concentration.
Step 3: Storage
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure that the storage area is compliant with all institutional and local regulations for hazardous waste storage.
Step 4: Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers. Provide them with a detailed inventory of the waste.
Step 5: Decontamination
-
All non-disposable labware and surfaces that have come into contact with this compound should be thoroughly decontaminated.
-
Use a suitable solvent (e.g., ethanol (B145695) or acetone) to rinse glassware and equipment. Collect the rinsate as hazardous liquid waste.
-
Wipe down work surfaces with a decontaminating solution recommended by your EHS office.
Experimental Protocols
Cytotoxicity Assay Protocol
This protocol outlines a general method for assessing the cytotoxicity of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
This compound-Induced Necroptosis Signaling Pathway
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
